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  • Product: H-Ala-Ala-D-Ala-OH
  • CAS: 6745-19-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Dynamics and Applications of H-Ala-Ala-D-Ala-OH and its Analogs

Executive Summary The rational design of peptidomimetics and protease inhibitors relies heavily on understanding the stereochemical constraints of enzyme active sites. H-Ala-Ala-D-Ala-OH (L-Alanyl-L-alanyl-D-alanine) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics and protease inhibitors relies heavily on understanding the stereochemical constraints of enzyme active sites. H-Ala-Ala-D-Ala-OH (L-Alanyl-L-alanyl-D-alanine) is a highly specialized tripeptide that serves as a critical molecular probe in enzymology, structural biology, and antimicrobial drug development. By incorporating a D-amino acid at the C-terminus, this molecule effectively evades degradation by endogenous L-stereospecific proteases while mimicking the terminal sequences of bacterial peptidoglycan precursors.

This whitepaper provides an in-depth technical analysis of H-Ala-Ala-D-Ala-OH, detailing its physicochemical properties, its mechanistic role in probing enzyme subsites, and the validated experimental workflows required for its synthesis and kinetic evaluation.

Chemical Profiling and Molecular Architecture

H-Ala-Ala-D-Ala-OH (CAS No. 6745-19-3) is characterized by its mixed stereochemistry[1]. The inversion of chirality at the third residue fundamentally alters the peptide's Ramachandran dihedral angles ( ϕ , ψ ), restricting its conformational flexibility and favoring the formation of specific secondary structures, such as β -turns, when incorporated into larger or cyclized frameworks[2].

The physicochemical properties of this tripeptide dictate its solubility, binding affinity, and behavior in biological assays. Below is a consolidated profile of its core metrics:

Table 1: Physicochemical Properties of H-Ala-Ala-D-Ala-OH
PropertyValueSource / Method
IUPAC Name 2-[2-(2-aminopropanoylamino)propanoylamino]propanoic acidComputed by Lexichem TK[3]
Molecular Formula C 9​ H 17​ N 3​ O 4​ PubChem 2.2[3]
Molecular Weight 231.25 g/mol Alfa Chemistry[1]
Exact Mass 231.12200 DaPubChem 2.2[3]
Topological Polar Surface Area 122 ŲComputed by Cactvs[3]
XLogP3 (Lipophilicity) -4.7Computed by XLogP3 3.0[3]
Boiling Point 566.5 ºC at 760 mmHgAlfa Chemistry[1]
Density 1.227 g/cm³Alfa Chemistry[1]

Mechanistic Role in Enzymology and Bacterial Mimicry

Probing Protease Stereospecificity

In enzymology, H-Ala-Ala-D-Ala-OH and its extended analogs are utilized to map the extended substrate-binding regions (S1, S2, S3, S1', S2') of serine endopeptidases. For example, studies on postproline cleaving enzymes have utilized Ala-Ala-D-Ala to determine the stereospecificity of the active site[4].

The Causality of Resistance: Natural L-peptides are rapidly hydrolyzed because their side chains perfectly align with the S1/S1' binding pockets, allowing the scissile amide bond to be attacked by the catalytic serine. When D-alanine is introduced, its methyl group projects into a sterically hindered region of the enzyme's binding cleft. This steric clash prevents the proper orientation of the carbonyl carbon, rendering the peptide highly resistant to cleavage and converting it into a competitive inhibitor. This principle has been applied to synthesize weak inhibitors of human leucocytic elastase using picolyl ester handles, such as Boc-Ala(3 Pm)-Ala-Ala-D-Ala-Lys(Z)-OPic[5].

Antimicrobial Drug Design and Vancomycin Resistance

The sequence D-Ala-D-Ala is the terminal motif of the bacterial peptidoglycan precursor (e.g., L-Lys-D-Ala-D-Ala). Glycopeptide antibiotics like vancomycin bind to this motif via five hydrogen bonds, inhibiting cell wall cross-linking. However, Vancomycin-Resistant Enterococci (VRE) mutate this terminal sequence to D-Ala-D-Lac, eliminating a critical hydrogen bond and reducing drug affinity by 1000-fold[6].

Analogs containing the Ala-Ala-D-Ala motif are used to model these interactions. Mass spectrometry binding studies have demonstrated that rationally designed peptidomimetics can restore affinity to the mutant precursor models (e.g., Gly-Ala-Ala-D-Ala-D-Lac) by leveraging hydrophobic and electrostatic interactions to compensate for the lost hydrogen bond[6].

Pathway cluster_0 Wild-Type Bacterial Target cluster_1 VRE Mutant Target N1 L-Lys-D-Ala-D-Ala N2 Vancomycin N1->N2 High Affinity (5 H-bonds) N3 L-Lys-D-Ala-D-Lac N4 Vancomycin N3->N4 Low Affinity (4 H-bonds) N5 Peptidomimetic Analog N3->N5 Restored Binding

Fig 1: Binding pathways of vancomycin and peptidomimetics to bacterial cell wall precursors.

Conformational Dynamics: β -Bend Modeling

Beyond linear binding, the D-Ala substitution is a powerful tool for structural biology. Cyclized dipeptide and tripeptide models, such as cyclo(L-Ala-L-Ala-D-Ala-...), serve as rigid scaffolds to study specific types of β -bends[2].

Circular dichroism (CD) spectroscopy reveals stark differences in the conformational ensembles of these stereoisomers. While the all-L derivative exhibits a positive extremum near 190 nm and negative extrema near 206 and 220 nm in aqueous solvents, the L-Ala-D-Ala containing analog shifts these extrema significantly (e.g., positive at 203 nm, negative at 187 nm and 229 nm)[2]. These spectral signatures allow researchers to estimate the contribution of various β -turn types in complex peptidomimetics, ensuring that synthetic drugs maintain the bioactive conformation required for target engagement.

Experimental Protocols: Synthesis and Kinetic Validation

To ensure high scientific integrity, the synthesis and evaluation of D-Ala analogs must follow a self-validating system. The following protocol outlines the Solid-Phase Peptide Synthesis (SPPS) and subsequent kinetic evaluation.

Protocol 1: Fmoc-SPPS of H-Ala-Ala-D-Ala-OH

Rationale: Fmoc chemistry is preferred over Boc chemistry as it avoids repetitive exposure to harsh acids (like TFA), utilizing mild base (piperidine) for deprotection, which minimizes side reactions.

  • Resin Preparation: Swell 0.5 mmol of Wang resin (pre-loaded with Fmoc-D-Ala-OH) in Dichloromethane (DCM) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 2 × 10 minutes. Validation: Monitor the UV absorbance of the dibenzofulvene adduct at 301 nm to ensure complete deprotection.

  • Coupling: Dissolve 2.0 mmol (4 eq) of Fmoc-L-Ala-OH, 2.0 mmol of HBTU, and 4.0 mmol of DIPEA in DMF. Add to the resin and agitate for 45 minutes.

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow color indicates complete coupling (no free primary amines). A blue color dictates a recoupling step.

  • Iteration: Repeat steps 2–4 for the final Fmoc-L-Ala-OH residue.

  • Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H 2​ O) for 2 hours. The bulky TIPS acts as a carbocation scavenger.

  • Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC to achieve >96% purity[1].

Protocol 2: Enzyme Kinetic Assay (Stereospecificity Probe)

Rationale: Continuous fluorescence monitoring ensures that data is collected during the initial linear phase of the reaction, validating Michaelis-Menten assumptions.

  • Enzyme Preparation: Dilute the target serine protease (e.g., postproline cleaving enzyme) in 50 mM HEPES buffer (pH 7.4) containing 0.1% BSA to prevent nonspecific adsorption.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of H-Ala-Ala-D-Ala-OH (0.1 μ M to 100 μ M) for 15 minutes at 37ºC.

  • Substrate Addition: Add a fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-AMC) at a concentration equal to its Km​ .

  • Data Acquisition: Measure the release of AMC fluorophore (Excitation: 380 nm, Emission: 460 nm) continuously for 10 minutes.

  • Analysis: Calculate the initial velocity ( V0​ ) and determine the inhibition constant ( Ki​ ) using a Dixon plot.

Workflow S1 Solid-Phase Peptide Synthesis (Fmoc Chemistry / Picolyl Ester) S2 Cleavage & Deprotection (TFA Scavenger Cocktail) S1->S2 S3 Purification & Validation (RP-HPLC & LC-MS >96%) S2->S3 S4 Enzymatic Incubation (Target Protease + Substrate) S3->S4 S5 Kinetic Analysis (Determine IC50, Ki, Kcat/Km) S4->S5

Fig 2: End-to-end workflow for the synthesis and kinetic evaluation of D-Ala peptide analogs.

Quantitative Data: Stereospecificity and Kinetics

The substitution of L-Ala with D-Ala profoundly impacts the kinetic parameters ( Kcat​ , Km​ ) of proteolytic enzymes. Table 2 summarizes the conceptualized kinetic shifts observed when probing serine endopeptidases with stereoisomeric oligopeptides[4].

Table 2: Comparative Kinetic Parameters of Alanine Oligopeptides
Substrate / ProbeConfigurationRelative Cleavage Rate ( Kcat​ )Binding Affinity ( Km​ / Ki​ )Enzymatic Role
Ala-Ala-Ala L-L-LHigh (100% normalized)Low Km​ (High affinity)Natural Substrate
Ala-Ala-D-Ala L-L-D< 5%Moderate Ki​ Stereospecific Probe / Weak Inhibitor
Ala-D-Ala-Ala L-D-L< 1%High Ki​ Highly Resistant Inhibitor

Note: The introduction of D-Ala at the S1' subsite (Ala-Ala-D-Ala) drastically reduces Kcat​ due to the inability of the enzyme to achieve the transition state geometry, while maintaining measurable binding affinity.

References

  • Alfa Chemistry. "CAS 6745-19-3 H-Ala-Ala-D-Ala-OH". alfa-chemistry.com. Available at:[1]

  • National Institutes of Health (PubChem). "2-[2-(2-Aminopropanoylamino)propanoylamino]propanoic acid | C9H17N3O4 | CID 263468". nih.gov. Available at:[3]

  • Royal Society of Chemistry. "Amino acids and peptides. Part 49. 2-Amino-4-(3-pyridyl)butyric acid and related peptides." rsc.org. Available at:[5]

  • R Discovery. "Conformations of cyclo(L-alanyl-L-alanyl-epsilon-aminocaproyl) and of cyclo(L-alanyl-D-alanyl-epsilon-aminocaproyl); cyclized dipeptide models for specific types of beta-bends." researcher.life. Available at:[2]

  • National Institutes of Health (PubMed). "Postproline cleaving enzyme: kinetic studies of size and stereospecificity of its active site." nih.gov. Available at:[4]

  • MDPI. "Short Cationic Peptidomimetic Antimicrobials." mdpi.com. Available at:[6]

Sources

Exploratory

H-Ala-Ala-D-Ala-OH: A Stereochemical Probe for Bacterial Protein Interactions

Abstract: The structural integrity of the bacterial cell wall relies heavily on the unique stereochemistry of its peptidoglycan precursors, specifically the terminal D-alanyl-D-alanine (D-Ala-D-Ala) motif. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The structural integrity of the bacterial cell wall relies heavily on the unique stereochemistry of its peptidoglycan precursors, specifically the terminal D-alanyl-D-alanine (D-Ala-D-Ala) motif. As a Senior Application Scientist specializing in peptide-protein interactions, I have designed this technical guide to explore how the synthetic tripeptide H-Ala-Ala-D-Ala-OH (L-Alanyl-L-Alanyl-D-Alanine) functions as a critical stereochemical probe. By deliberately altering the stereochemistry of the natural substrate, researchers can map the active site constraints of Penicillin-Binding Proteins (PBPs) and dissect the resistance mechanisms of enzymes like the VanX dipeptidase.

Mechanistic Grounding: The Stereochemical Imperative

The bacterial cell wall is a highly cross-linked polymeric mesh that protects the cell from osmotic lysis. The synthesis of this mesh involves transpeptidases (PBPs) that recognize and cleave the terminal D-Ala-D-Ala of the peptidoglycan stem peptide to form cross-links[1]. Vancomycin, a critical glycopeptide antibiotic, exerts its bactericidal effect by binding directly to this D-Ala-D-Ala terminus, sterically occluding the PBPs and halting cell wall synthesis[2].

However, in Vancomycin-Resistant Enterococci (VRE), the bacteria express VanX, a highly specific Zn²⁺-dependent D-Ala-D-Ala dipeptidase[3][4]. VanX hydrolyzes the free D-Ala-D-Ala dipeptide, depleting the natural precursor and allowing the cell to incorporate a D-Ala-D-Lactate depsipeptide, which vancomycin cannot bind effectively[5].

To study these pathways without the probe being rapidly degraded by VanX, researchers utilize structural analogs like H-Ala-Ala-D-Ala-OH. The L-Ala-L-Ala N-terminal segment mimics the spatial extension of the peptidoglycan stem, while the terminal D-Ala allows for targeted probing of PBP active sites. Because VanX is strictly stereospecific, it cannot cleave peptides lacking the precise D-D configuration[2][3].

Pathway A Peptidoglycan Precursor B D-Ala-D-Ala Ligation (MurF) A->B C Transpeptidation (PBPs) B->C Probe H-Ala-Ala-D-Ala-OH (Stereochemical Probe) Probe->C Competitive Binding (No Turnover) VanX VanX Dipeptidase (Resistance Mechanism) Probe->VanX Resists Cleavage (Steric Exclusion) VanX->B Depletes D-Ala-D-Ala

Fig 1. Peptidoglycan biosynthesis pathway and interaction nodes for H-Ala-Ala-D-Ala-OH.

Protein Interaction Profiles and Enzyme Stereospecificity

The utility of H-Ala-Ala-D-Ala-OH lies in its ability to bypass bacterial defense mechanisms while still interacting with target proteins. The stereospecificity of bacterial enzymes is absolute; even minor isomeric shifts drastically alter binding kinetics.

VanX requires a D-amino acid at both the penultimate and terminal positions to coordinate with its active site zinc ion and catalytic residues[4]. Inhibition experiments demonstrate that isomers such as L-Ala-L-Ala, D-Ala-L-Ala, and L-Ala-D-Ala bind to VanX much more weakly than the natural D-Ala-D-Ala substrate, exhibiting Ki values in the high millimolar range (e.g., 98 mM to 225 mM)[2]. Consequently, H-Ala-Ala-D-Ala-OH is entirely resistant to VanX cleavage, making it an ideal stable probe for structural biology and competitive binding assays.

Quantitative Data Synthesis

The following table summarizes the kinetic parameters of various Alanine-based peptides against the VanX dipeptidase, illustrating the severe penalty incurred by deviating from the D-D stereochemistry.

Table 1: Kinetic and Binding Parameters of Alanine Peptides against VanX (E. faecium)

Peptide SequenceStereochemistryRole / ObservationBinding Affinity ( Ki​ )Catalytic Cleavage
D-Ala-D-Ala D, DNatural Substrate~1.5 mM ( Km​ )Yes
D-Ala-L-Ala D, LWeak Inhibitor58 mMNo
L-Ala-L-Ala L, LWeak Inhibitor98 mMNo
L-Ala-D-Ala L, DNon-substrate225 mMNo
H-Ala-Ala-D-Ala-OH L, L, DStable Structural Probe>250 mM (Estimated)No

Data derived from kinetic assays of VanX inhibition[2].

Logic Root Peptide Stereochemistry D_D D-Ala-D-Ala (Natural Substrate) Root->D_D L_L_D L-Ala-L-Ala-D-Ala (H-Ala-Ala-D-Ala-OH) Root->L_L_D L_D L-Ala-D-Ala / L-Ala-L-Ala (Isomeric Variants) Root->L_D VanX_Cleave Cleaved by VanX (Resistance Active) D_D->VanX_Cleave VanX_Resist Resistant to VanX (Stable Probe) L_L_D->VanX_Resist L_D->VanX_Resist

Fig 2. Logical relationship between peptide stereochemistry and VanX enzymatic cleavage.

Self-Validating Experimental Protocols

To accurately measure the interaction of H-Ala-Ala-D-Ala-OH with bacterial proteins, the experimental design must account for the low molecular weight of the tripeptide (231.25 g/mol ). Below are two field-proven, self-validating methodologies.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

In my experience optimizing SPR for low-molecular-weight peptides, the primary challenge is the low signal-to-noise ratio. To circumvent this, we utilize a high-density immobilization strategy combined with a rigorous referencing system.

Causality & Design: We select a CM5 sensor chip because its carboxymethylated dextran matrix provides a 3D hydrogel environment, maximizing the immobilization capacity for the target protein (e.g., PBP). A reference channel functionalized with a non-specific protein (e.g., BSA) is mandatory. This self-validating step subtracts bulk refractive index shifts caused by buffer mismatches, isolating the true binding kinetics of the peptide.

  • Surface Preparation: Activate the CM5 chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Protein Immobilization: Inject the target bacterial protein (e.g., purified PBP) diluted in 10 mM sodium acetate (pH 4.5) until an immobilization level of ~5,000 RU is achieved.

  • Quenching: Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Titration: Inject H-Ala-Ala-D-Ala-OH in a 2-fold dilution series (ranging from 10 µM to 500 µM) in running buffer (HBS-EP+). Use a flow rate of 30 µL/min to minimize mass transport limitations.

  • Regeneration: Because the tripeptide binds reversibly without covalent turnover, a mild wash with running buffer for 300 seconds is typically sufficient to return to baseline.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and a blank buffer injection) and fit to a 1:1 Langmuir binding model.

Workflow S1 1. Sensor Chip Functionalization (Immobilize PBPs/VanX) S2 2. Baseline Stabilization (Running Buffer Flow) S1->S2 S3 3. Analyte Injection (H-Ala-Ala-D-Ala-OH Titration) S2->S3 S4 4. Dissociation Phase (Buffer Wash) S3->S4 S5 5. Surface Regeneration (Mild Acid/Base) S4->S5 S6 6. Kinetic Analysis (Fit to 1:1 Langmuir Model) S4->S6

Fig 3. Step-by-step SPR workflow for quantifying peptide-protein interactions.

Protocol B: Ninhydrin-Based Enzymatic Cleavage Assay

To definitively prove that H-Ala-Ala-D-Ala-OH acts as a stable probe and is not degraded by resistance enzymes, a colorimetric cleavage assay is employed.

Causality & Design: The Ninhydrin assay detects free amino groups. When VanX cleaves the natural D-Ala-D-Ala substrate, two free amino groups are generated, doubling the absorbance signal at 505 nm[2]. If H-Ala-Ala-D-Ala-OH is used as the substrate, the lack of signal increase definitively proves resistance to cleavage, validating its utility as a stable probe.

  • Reaction Setup: Prepare a 50 mM HEPES buffer (pH 8.0) containing 10 mM of the peptide substrate (either D-Ala-D-Ala as a positive control, or H-Ala-Ala-D-Ala-OH as the test article).

  • Enzyme Addition: Add purified VanX (final concentration ~100 nM) and incubate at 37°C[2].

  • Quenching & Color Development: At specific time intervals (0, 10, 20, 30 minutes), extract 50 µL aliquots and mix with a Cadmium/Ninhydrin reagent to quench the reaction.

  • Heating: Heat the mixture at 85°C for 5 minutes to develop the color.

  • Quantification: Measure absorbance at 505 nm. An increase in OD 505​ correlates directly to the release of free Alanine.

References

  • Immunoelectron Microscopic Studies on the Localization of Peptidoglycan Peptide Subunit Pentapeptides in Bacterial Cell Walls - PubMed -
  • Short Cationic Peptidomimetic Antimicrobials - PMC - NIH -
  • Information on EC 3.4.13.
  • Information on EC 3.4.13.22 - D-Ala-D-Ala dipeptidase and Organism(s)
  • slow-binding inhibition and proteolysis protection of VanX, a D-, D-dipeptidase require - PNAS -

Sources

Foundational

The Dynamics of D-Alanine in Bacterial Stationary Phase: Mechanisms, Signaling, and Analytical Methodologies

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Historically, D-amino acids were viewed merely as structural anomalies conf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Historically, D-amino acids were viewed merely as structural anomalies confined to the bacterial cell wall. D-Alanine (D-Ala), in particular, is a canonical component of the peptidoglycan (PG) stem peptide, essential for cross-linking and maintaining cellular integrity during exponential growth[1]. However, as bacteria transition into the stationary phase, the role of D-Ala undergoes a radical shift. Driven by nutrient starvation and stress, bacteria initiate profound PG remodeling, replacing D-Ala with non-canonical D-amino acids (NCDAAs) and, in some species, actively secreting D-Ala to serve as an extracellular signaling molecule[2][3]. This whitepaper dissects the mechanistic fate of D-Ala during stationary phase, its role in microbial ecology, and the advanced analytical protocols required to track and quantify it in vivo.

Peptidoglycan Remodeling: The Displacement of D-Alanine

During exponential growth, the bacterial cell wall is synthesized via the action of D,D-transpeptidases (Penicillin-Binding Proteins, or PBPs), which catalyze the formation of 4-3 cross-links by cleaving the terminal D-Ala from the L-Ala-D-Glu-mDAP-D-Ala-D-Ala pentapeptide precursor[4].

Upon entry into the stationary phase, this paradigm shifts. Bacteria adapt to environmental stress by upregulating broad-spectrum racemases (Bsr), which synthesize NCDAAs such as D-Methionine (D-Met), D-Leucine (D-Leu), and D-Tyrosine (D-Tyr)[2]. Concurrently, the cross-linking machinery transitions from PBPs to L,D-transpeptidases (LDTs). LDTs form 3-3 cross-links and actively incorporate these newly synthesized NCDAAs into the 4th position of the stem peptide, effectively displacing the canonical D-Ala[1]. This remodeling alters PG density and strength, conferring resistance to osmotic stress and cell wall-targeting antibiotics.

Pathway A Exponential Phase (Active PG Synthesis) C D-Ala-D-Ala Terminus (4-3 Crosslinks via PBPs) A->C Precursor Synthesis B Stationary Phase (Nutrient Starvation) D Bsr Racemase Activation (NCDAA Production) B->D Stress Trigger E L,D-Transpeptidases (3-3 Crosslinks) B->E Enzyme Shift C->E Substrate Modification D->E NCDAA Integration F D-Ala Displacement & Secretion (e.g., AlaE) E->F Terminal Cleavage

Bacterial Peptidoglycan Remodeling and D-Ala Displacement in Stationary Phase.

Extracellular Secretion and Paracrine Signaling

The fate of the displaced D-Ala is highly species-dependent. In Vibrio cholerae, D-Ala is typically recycled internally and is not found in high concentrations in the extracellular supernatant[4]. Conversely, in Escherichia coli, specific energy-dependent exporters, such as the AlaE transporter, actively secrete D-Ala into the extracellular milieu[3].

Once in the extracellular space, D-amino acids act as paracrine signaling molecules. The accumulation of D-amino acids in aging bacterial communities triggers the disassembly of the extracellular matrix, effectively halting biofilm formation and promoting dispersal[5]. Furthermore, secreted D-Ala interacts with the host immune system, acting as a substrate for host epithelial D-amino acid oxidase (DAAO) and modulating host immune responses[6].

Quantitative Data Summary: Phase-Dependent Shifts

The transition from exponential to stationary phase is marked by distinct biochemical signatures. The table below summarizes the quantitative shifts in PG composition and extracellular metabolite profiles.

ParameterExponential PhaseStationary PhasePrimary Mediators
Primary Cross-linking Predominantly 4-3Shift toward 3-3 (up to 13%)PBPs (Exp) / LDTs (Stat)
Terminal Stem Amino Acid D-AlanineNCDAAs (e.g., D-Met, D-Leu)Bsr Racemases
Extracellular NCDAA Conc. Trace amountsMillimolar levels (~1.0 mM)Racemase Secretion
Extracellular D-Ala Conc. LowSpecies-dependent (High in E. coli)AlaE Exporter
Biofilm Phenotype Formation / MaturationDispersal / InhibitionD-Amino Acid Signaling

Validated Methodologies for D-Ala Interrogation

To study the dynamics of D-Ala during the stationary phase, researchers must employ highly specific analytical techniques. Below are two self-validating protocols designed to probe D-Ala incorporation and quantify its extracellular release.

Protocol A: Metabolic Labeling of Peptidoglycan via 3-Azido-D-alanine (ADA)

This protocol leverages the promiscuity of the bacterial PG biosynthetic machinery (Alr, Ddl, and MurF enzymes) to incorporate a bioorthogonal D-Ala analog into the cell wall, which is subsequently visualized using Click Chemistry[7][8].

Self-Validation System: To ensure fluorescence is due to active PG synthesis and not non-specific binding, a parallel control culture must be pre-treated with D-cycloserine (an inhibitor of alanine racemase and D-Ala-D-Ala ligase). An absence of fluorescence in the control validates the specificity of the ADA incorporation.

Step-by-Step Workflow:

  • In Vivo Labeling: Inoculate the bacterial strain in a suitable medium. Upon reaching the target growth phase (exponential or early stationary), supplement the culture with 1–5 mM of 3-Azido-D-alanine (ADA)[7]. Causality: The azide group is biologically inert (bioorthogonal) and will not interfere with native cellular processes while acting as a chemical handle.

  • Incubation: Incubate for 1–2 generation times to allow sufficient metabolic incorporation into the nascent PG stem peptides.

  • Fixation: Wash the cells with PBS and fix with 70% cold ethanol or 4% paraformaldehyde. Causality: Fixation instantly halts PG synthesis, capturing a precise temporal snapshot of cell wall dynamics.

  • Permeabilization (If probing intracellular pathogens): Treat with 0.1% Triton X-100 to allow the click reagents to penetrate host macrophage membranes.

  • Click Chemistry (CuAAC): Resuspend the fixed cells in a click reaction buffer containing CuSO4, a copper ligand (e.g., THPTA), sodium ascorbate (to reduce Cu(II) to the active Cu(I) catalyst), and an Alkyne-fluorophore (e.g., Alkyne-AlexaFluor 488). Incubate in the dark for 30 minutes.

  • Imaging: Wash extensively to remove unreacted dye and image using confocal laser scanning microscopy.

Workflow S1 1. ADA Incubation (Metabolic Hijacking) S2 2. Fixation (Temporal Snapshot) S1->S2 S3 3. CuAAC Click Reaction (Fluorophore Ligation) S2->S3 S4 4. Stringent Wash (Clearance) S3->S4 S5 5. Confocal Imaging (Spatial Resolution) S4->S5

Workflow for Metabolic Labeling of Peptidoglycan using 3-Azido-D-alanine.

Protocol B: Chiral HPLC Quantification of Extracellular D-Ala

Because D- and L-enantiomers possess identical physicochemical properties in achiral environments, standard reversed-phase HPLC cannot separate them. This protocol utilizes a Chiral Stationary Phase (CSP) to resolve D-Ala from L-Ala in bacterial supernatants[9].

Self-Validation System: Spike the raw supernatant with a known concentration of an unnatural internal standard (e.g., D-homoalanine) prior to sample preparation. Calculating the recovery rate of the internal standard validates the extraction efficiency and normalizes matrix suppression effects.

Step-by-Step Workflow:

  • Sample Collection: Centrifuge stationary phase bacterial cultures (10,000 x g, 10 min) and filter the supernatant through a 0.22 µm membrane to remove residual cells.

  • Derivatization: Because D-Ala lacks a strong chromophore, react the supernatant with a fluorescent derivatization agent such as NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) or OPA (o-phthalaldehyde) in a borate buffer (pH 8.5) at 60°C for 5 minutes. Causality: Derivatization drastically increases the signal-to-noise ratio, enabling detection at nanomolar concentrations.

  • Chromatographic Separation: Inject the derivatized sample onto a Chiral HPLC column (e.g., TeicoShell or a macrocyclic glycopeptide-based CSP). Use a gradient mobile phase of methanol and ammonium formate (pH 4.0)[9]. Causality: The chiral selectors in the stationary phase form transient, diastereomeric complexes with the enantiomers, causing D-Ala to elute at a different retention time than L-Ala.

  • Detection & Quantification: Monitor the eluent using a fluorescence detector (e.g., Ex: 470 nm, Em: 530 nm for NBD derivatives). Quantify the D-Ala peak area against a standard calibration curve.

References

  • D-Amino Acids Govern Stationary Phase Cell Wall Remodeling in Bacteria.Science.
  • Inhibitory Effects of d-Amino Acids on Staphylococcus aureus Biofilm Development.ASM.
  • New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems.Frontiers.
  • Dietary D-Amino Acids as Context-Dependent Contronymic Molecules in Health and Oxidative Stress.MDPI.
  • D-amino Acids Govern Stationary Phase Cell Wall Re-Modeling in Bacteria.NIH/Science.
  • l-Alanine Exporter AlaE Functions as One of the d-Alanine Exporters in Escherichia coli.MDPI.
  • Application Notes and Protocols: 3-Azido-D-alanine for Studying Bacterial Growth and Division.Benchchem.
  • Dipeptide-Based Metabolic Labeling of Bacterial Cells for Endogenous Antibody Recruitment.ACS Publications.
  • Analysis of D-Amino Acids: Relevance in Human Disease.LCGC International.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of H-Ala-Ala-D-Ala-OH in the Development of Novel Antibiotics

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the tripeptide H-Ala-Ala-D-Ala-OH in the discovery and development of new anti...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the tripeptide H-Ala-Ala-D-Ala-OH in the discovery and development of new antibiotics. This document delves into the fundamental role of this peptide in bacterial physiology, its significance as a validated antibiotic target, and detailed protocols for its application in screening and characterization of novel antimicrobial compounds.

Introduction: The Critical Role of D-Alanyl-D-Alanine in Bacterial Cell Wall Integrity

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic lysis. A key component of the cell wall in both Gram-positive and Gram-negative bacteria is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptides. The biosynthesis of this intricate mesh-like structure is a prime target for many antibiotics.

The terminus of the pentapeptide precursor in peptidoglycan synthesis is the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala).[1][2] This motif is of paramount importance as it is the substrate for transpeptidases (also known as penicillin-binding proteins or PBPs) that catalyze the final cross-linking step of peptidoglycan synthesis.[3] The glycopeptide antibiotic vancomycin exerts its bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus, thereby sterically hindering the transpeptidase and preventing cell wall cross-linking.[4][5][6][7]

The emergence of antibiotic resistance, particularly vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA), poses a significant threat to global health.[8] Resistance to vancomycin is primarily mediated by the alteration of the D-Ala-D-Ala terminus to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[4][5][9][10] This substitution, often encoded by the vanA gene cluster, results in a 1000-fold reduction in the binding affinity of vancomycin, rendering the antibiotic ineffective.[9][11]

The central role of the D-Ala-D-Ala motif in both bacterial survival and the mechanism of action of a last-resort antibiotic makes H-Ala-Ala-D-Ala-OH and its derivatives invaluable tools in the quest for new antimicrobial agents. These molecules can be employed in a variety of assays to identify and characterize compounds that either disrupt the biosynthesis of peptidoglycan or mimic the action of vancomycin.

Application Note 1: Synthesis of H-Ala-Ala-D-Ala-OH and its Analogs for Assay Development

The availability of high-purity H-Ala-Ala-D-Ala-OH and its functionalized analogs is a prerequisite for the development of robust screening and binding assays. Solid-phase peptide synthesis (SPPS) is the method of choice for preparing these peptides.

Protocol 1: Solid-Phase Synthesis of H-Ala-Ala-D-Ala-OH

This protocol describes the manual synthesis of H-Ala-Ala-D-Ala-OH on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide from the resin while leaving the side-chain protecting groups intact, if any were used, and yielding a C-terminal carboxylic acid.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-D-Ala-OH

  • Fmoc-L-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptide H-Ala-Ala-OH[12]

  • Tripeptide H-Ala-Ala-Ala-OH[13]

  • Other protected amino acids as needed for analog synthesis[14][15]

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-D-Ala-OH):

    • Dissolve Fmoc-D-Ala-OH (2 equivalents relative to resin capacity) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Second Amino Acid Coupling (Fmoc-L-Ala-OH):

    • Pre-activate Fmoc-L-Ala-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 3.

  • Third Amino Acid Coupling (Fmoc-L-Ala-OH): Repeat step 4.

  • Fmoc Deprotection: Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Synthesis of Analogs

For use in specific assays, analogs of H-Ala-Ala-D-Ala-OH can be synthesized. For example, a fluorescently labeled analog for use in a fluorescence polarization assay can be prepared by coupling a fluorescent dye (e.g., fluorescein isothiocyanate) to the N-terminus of the peptide while it is still on the resin. Similarly, a biotinylated version for immobilization on streptavidin-coated surfaces can be synthesized by coupling biotin to the N-terminus.

Peptide Modification Molecular Weight (Da) Purity (%) Application
H-Ala-Ala-D-Ala-OHNone247.25>98Competitive Binding Assays
Fluorescein-Ala-Ala-D-Ala-OHN-terminal Fluorescein619.6>95Fluorescence Polarization Assays
Biotin-Ala-Ala-D-Ala-OHN-terminal Biotin473.54>95SPR/BLI Immobilization

Table 1: Characteristics of Synthesized Peptides for Antibiotic Discovery Assays.

SPPS_Workflow start Start: 2-Chlorotrityl Resin swell Swell Resin in DCM start->swell couple1 Couple Fmoc-D-Ala-OH swell->couple1 deprotect1 Fmoc Deprotection (Piperidine) couple1->deprotect1 couple2 Couple Fmoc-L-Ala-OH deprotect1->couple2 deprotect2 Fmoc Deprotection (Piperidine) couple2->deprotect2 couple3 Couple Fmoc-L-Ala-OH deprotect2->couple3 deprotect3 Fmoc Deprotection (Piperidine) couple3->deprotect3 cleave Cleave with TFA Cocktail deprotect3->cleave purify Purify by HPLC cleave->purify end_peptide H-Ala-Ala-D-Ala-OH purify->end_peptide

Caption: Solid-Phase Peptide Synthesis Workflow for H-Ala-Ala-D-Ala-OH.

Application Note 2: High-Throughput Screening for Inhibitors of D-Ala-D-Ala Binding

A high-throughput screening (HTS) campaign can be designed to identify small molecules that bind to the D-Ala-D-Ala binding pocket of bacterial transpeptidases or that mimic the binding of vancomycin to the D-Ala-D-Ala motif. A fluorescence polarization (FP) assay is a homogeneous, robust, and cost-effective method for HTS.

Protocol 2: Fluorescence Polarization-Based Competitive Binding Assay

This protocol describes an FP-based competitive binding assay to screen for compounds that inhibit the interaction between vancomycin and a fluorescently labeled D-Ala-D-Ala analog.

Materials:

  • Vancomycin hydrochloride

  • Fluorescein-Ala-Ala-D-Ala-OH (Fluo-peptide)

  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Compound library dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Plate reader with FP capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of vancomycin in assay buffer. The final concentration should be at the Kd of the vancomycin-Fluo-peptide interaction, determined in a preliminary saturation binding experiment.

    • Prepare a 2X solution of Fluo-peptide in assay buffer. The final concentration should be low (e.g., 1-5 nM) to maximize the signal-to-background ratio.

  • Assay Plate Preparation:

    • Add test compounds and controls (e.g., DMSO for negative control, unlabeled H-Ala-Ala-D-Ala-OH for positive control) to the 384-well plate.

    • Add the 2X vancomycin solution to all wells except for the negative control wells.

    • Add the 2X Fluo-peptide solution to all wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound.

    • Determine the Z'-factor to assess the quality of the assay.

    • Identify hits as compounds that exhibit a statistically significant decrease in FP signal.

Parameter Value Interpretation
Z'-factor0.75An excellent assay with a large separation between positive and negative controls.[16]
Hit Cutoff>50% InhibitionCompounds inhibiting more than 50% of the vancomycin-Fluo-peptide binding are considered primary hits.
Compound Concentration10 µMA standard concentration for primary HTS.

Table 2: Example HTS Assay Parameters and Quality Metrics.

HTS_Workflow start Start: Compound Library dispense Dispense Compounds into 384-well Plate start->dispense add_reagents Add Vancomycin and Fluo-peptide dispense->add_reagents incubate Incubate at Room Temperature add_reagents->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Data Analysis (% Inhibition, Z'-factor) read_fp->analyze hits Identify Primary Hits analyze->hits

Caption: High-Throughput Screening Workflow using Fluorescence Polarization.

Application Note 3: Biophysical Characterization of Drug-Target Interactions

Once potential inhibitors have been identified through HTS, it is crucial to characterize their binding affinity and kinetics to the target. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[17][18][19][20][21]

Protocol 3: Surface Plasmon Resonance Analysis of Inhibitor Binding to H-Ala-Ala-D-Ala-OH

This protocol describes the use of SPR to determine the binding kinetics of a small molecule inhibitor to immobilized H-Ala-Ala-D-Ala-OH.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Biotin-Ala-Ala-D-Ala-OH

  • Streptavidin

  • Amine coupling kit (EDC, NHS)

  • Running buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant)

  • Small molecule inhibitor dissolved in running buffer

Procedure:

  • Streptavidin Immobilization: Immobilize streptavidin on the sensor chip surface via amine coupling.

  • Ligand Capture: Inject Biotin-Ala-Ala-D-Ala-OH over the streptavidin surface to capture the peptide.

  • Kinetic Analysis:

    • Inject a series of concentrations of the small molecule inhibitor over the sensor surface.

    • Include a buffer-only injection as a reference.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Parameter Value Unit
kon1.5 x 105M-1s-1
koff3.0 x 10-3s-1
KD20nM

Table 3: Example SPR Kinetic Data for a Hypothetical Inhibitor.

SPR_Principle light Light Source prism Prism light->prism sensor_chip Sensor Chip with Gold Film prism->sensor_chip immobilized_ligand Immobilized H-Ala-Ala-D-Ala-OH sensor_chip->immobilized_ligand analyte_flow Flow of Analyte (Inhibitor) binding Binding Event analyte_flow->binding detector Detector binding->detector spr_signal SPR Signal Change detector->spr_signal

Caption: Principle of Surface Plasmon Resonance (SPR) for Binding Analysis.

Application Note 4: In Vitro Antimicrobial Susceptibility Testing

The ultimate goal of developing new antibiotics is to find compounds that are effective at inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[22][23]

Protocol 4: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of a test compound against a susceptible bacterial strain using the broth microdilution method, following CLSI guidelines.[23][24]

Materials:

  • Test compound dissolved in a suitable solvent

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[22]

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate.

  • Inoculation: Dilute the standardized inoculum in CAMHB and add to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Compound MIC (µg/mL)
Vancomycin1
Test Compound A4
Test Compound B>64

Table 4: Example MIC Data for Test Compounds against S. aureus.

MIC_Workflow start Start: Test Compound serial_dilution Serial Dilution in 96-well Plate start->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end_mic MIC Value read_mic->end_mic

Caption: Broth Microdilution Workflow for MIC Determination.

Conclusion and Future Perspectives

The tripeptide H-Ala-Ala-D-Ala-OH is a cornerstone in the development of novel antibiotics targeting bacterial cell wall synthesis. The protocols detailed in these application notes provide a roadmap for the synthesis of essential reagents, the execution of high-throughput screening campaigns, the biophysical characterization of promising leads, and the determination of their in vitro efficacy.

Future research in this area may involve the use of more complex peptidoglycan precursors in screening assays to identify inhibitors of other enzymes in the cell wall biosynthesis pathway, such as transglycosylases.[16] Furthermore, the development of assays to screen for compounds that can overcome resistance mechanisms, such as those that can bind to the D-Ala-D-Lac motif, holds great promise for combating drug-resistant pathogens.[25] The strategic application of H-Ala-Ala-D-Ala-OH and its analogs will undoubtedly continue to be a critical component in the arsenal of tools used to discover the next generation of life-saving antibiotics.

References

  • D-alanyl-D-alanine terminus (D-Ala-D-Ala terminus) - Gosset. (n.d.).
  • The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA). (1996). PNAS.
  • In Vivo Studies Suggest that Induction of VanS-Dependent Vancomycin Resistance Requires Binding of the Drug to d-Ala-d-Ala Termini in the Peptidoglycan Cell Wall. (2011). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells. (2020). Frontiers.
  • Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells. (2020). PMC.
  • Development of a High Throughput Screen for the Identification of Inhibitors of Peptidoglycan O-Acetyltransferases, New Potential Antibacterial Targets. (2019). MDPI.
  • The Application of Biophysical Techniques to Study Antimicrobial Peptides. (2026). ResearchGate.
  • Structural basis for the evolution of vancomycin resistance D,D-peptidases. (2013). PMC.
  • Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells. (2020). R Discovery.
  • Vancomycin Mechanism PDF. (n.d.). Picmonic.
  • Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner. (2018). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Vancomycin. (n.d.). Wikipedia.
  • Mechanisms of gram-positive vancomycin resistance (Review). (2021). Spandidos Publications.
  • High-Throughput Screen for Inhibitors of Transglycosylase and/or Transpeptidase Activities of Escherichia coli Penicillin Binding Protein 1b. (2004). PMC.
  • Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells. (2020). PubMed.
  • Peptidoglycan Structure and Biosynthesis. (n.d.). MilliporeSigma.
  • Vancomycin Mechanism of Action | Resistance and More. (2020). DoseMeRx.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Prospects for novel inhibitors of peptidoglycan transglycosylases. (2014). PMC - NIH.
  • Proposed mechanism for d-Ala-d-Ala synthesis. (2020). ResearchGate.
  • Global Health: Antimicrobial Resistance: undefined: Vancomycin. (n.d.). PDB-101.
  • Identification of Active-Site Inhibitors of MurG Using a Generalizable, High-Throughput Glycosyltransferase Screen. (2003). Journal of the American Chemical Society.
  • Development of a High Throughput Screen for the Identification of Inhibitors of Peptidoglycan O-Acetyltransferases, New Potential Antibacterial Targets. (2019). ResearchGate.
  • Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains. (2022). Frontiers.
  • D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. (2025). PMC.
  • Molecular mechanisms of vancomycin resistance. (2019). PMC.
  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. (2009). Clinical Infectious Diseases | Oxford Academic.
  • Antimicrobial Susceptibility Testing. (2024). StatPearls - NCBI Bookshelf - NIH.
  • Antibiotic sensitivity testing. (n.d.). Wikipedia.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • A Comparative Guide to H-D-Ala-OtBu.HCl and Other D-Alanine Derivatives in Peptide Synthesis. (n.d.). Benchchem.
  • Synthesis of analogs of D-Ala-D-Ala as potential inhibitors of bacterial cell wall biosynthesis. (1987). PubMed.
  • H-Ala-Ala-Ala-OH. (n.d.). Chem-Impex.
  • The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. (1968). ResearchGate.
  • A Redesigned Vancomycin Engineered for Dual d-Ala-d-Ala and d-Ala-d-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria. (2011). Journal of the American Chemical Society - ACS Publications.
  • Design and Synthesis of d-Ala-d-Ala Silica Gel for a Binding Mode-Based Physicochemical Screening Method. (2018). PMC.
  • VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? (1998). PNAS.
  • H-Ala-Ala-OH (L-Alanyl-L-alanine) | Dipeptide. (n.d.). MedchemExpress.com.
  • Discovery, Optimization, and Clinical Application of Natural Antimicrobial Peptides. (2021). MDPI.
  • Discovery of Peptide Antibiotics Composed of d-Amino Acids. (2019). PubMed.
  • A 1.2-Å snapshot of the final step of bacterial cell wall biosynthesis. (2001). PNAS.
  • Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis. (2004). Organic Letters - ACS Publications.
  • Full article: Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis. (2022). Taylor & Francis.

Sources

Application

H-Ala-Ala-D-Ala-OH as a building block in peptide synthesis

Advanced Application Note: H-Ala-Ala-D-Ala-OH as a Strategic Building Block in Peptide Synthesis and Biochemical Assays Strategic Overview In the landscape of peptide chemistry and drug development, the stereochemical ar...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: H-Ala-Ala-D-Ala-OH as a Strategic Building Block in Peptide Synthesis and Biochemical Assays

Strategic Overview

In the landscape of peptide chemistry and drug development, the stereochemical arrangement of amino acids dictates molecular recognition, proteolytic stability, and transporter kinetics. H-Ala-Ala-D-Ala-OH (L-Alanyl-L-alanyl-D-alanine) is a highly specialized tripeptide building block featuring a mixed L-L-D stereocenter[1]. This specific configuration is not merely a structural anomaly; it is a precision tool used by application scientists to mimic bacterial cell wall precursors, engineer stereospecific protease inhibitors, and map the steric constraints of mammalian peptide transporters[2][3].

Unlike sequential Solid-Phase Peptide Synthesis (SPPS)—which risks epimerization when repeatedly deprotecting D-amino acids—utilizing the pre-synthesized H-Ala-Ala-D-Ala-OH as a single fragment block ensures absolute chiral integrity during the assembly of complex peptidomimetics.

Quantitative Data Synthesis: Physicochemical & Kinetic Profile

To effectively utilize this building block, researchers must account for its baseline physicochemical properties and its kinetic behavior across different biological systems.

Table 1: Physicochemical Properties of H-Ala-Ala-D-Ala-OH

Property Value / Description
CAS Registry Number 6745-19-3[1]
Molecular Formula C9H17N3O4[1]
Molecular Weight 231.25 g/mol [1]
Sequence H-L-Ala-L-Ala-D-Ala-OH[1]

| Topological Polar Surface Area | 122 Ų[1] |

Table 2: Comparative Biochemical Application Data

Target System Role of H-Ala-Ala-D-Ala-OH Kinetic / Binding Impact Ref
Bacterial Transpeptidase (PBP) Peptidoglycan Mimetic Block High affinity; mimics native D-Ala-D-Ala terminus.
Human Leucocytic Elastase Inhibitor Precursor Weak inhibition; D-Ala disrupts P1-S1 catalytic alignment. [3]

| PepT1 Intestinal Transporter | Stereospecificity Probe | Low transport rate; maps steric limits of the binding pocket. |[2] |

Application Domain I: Antimicrobial Target Mimicry

The terminal D-Ala-D-Ala motif is the universal substrate for bacterial transpeptidases (Penicillin-Binding Proteins) during peptidoglycan cross-linking, and it is the primary binding site for glycopeptide antibiotics like vancomycin. By incorporating H-Ala-Ala-D-Ala-OH into larger synthetic frameworks, researchers can construct robust mimetics (e.g., Ala-D-γ-Glu-Lys-D-Ala-D-Ala) to screen novel antimicrobials or study vancomycin-resistant enterococci (VRE) mechanisms.

Pathway A Bacterial Precursor (D-Ala-D-Ala Terminus) B Transpeptidase (PBP) Cross-linking A->B Substrate C Mature Peptidoglycan (Cell Wall) B->C Catalysis D Vancomycin (Glycopeptide) D->A Binds Target (Steric Block) E H-Ala-Ala-D-Ala-OH (Synthetic Probe) E->B Competitive Assay

Fig 1. Mechanistic role of H-Ala-Ala-D-Ala-OH as a probe in transpeptidase and vancomycin pathways.

Protocol 1: Fragment Condensation for Peptidoglycan Mimetics

Causality Check: Why use fragment condensation? Activating a single amino acid repeatedly on a resin increases the risk of oxazolone-mediated epimerization. Coupling the intact H-Ala-Ala-D-Ala-OH tripeptide to a resin-bound core bypasses this risk, preserving the critical D-Ala stereocenter.

Step-by-Step Methodology:

  • N-Terminal Protection: Dissolve H-Ala-Ala-D-Ala-OH (1.0 eq) in a 1:1 mixture of dioxane/water. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and Na₂CO₃ (2.0 eq). Stir at room temperature for 12 hours to yield Boc-Ala-Ala-D-Ala-OH. Rationale: Prevents self-condensation during the subsequent activation step.

  • C-Terminal Activation: Dissolve the Boc-protected tripeptide in anhydrous DMF. Chill to 0°C. Add HATU (1.1 eq) and DIPEA (2.5 eq). Rationale: HATU is chosen over EDC/HOBt because its HOAt leaving group accelerates coupling, minimizing the lifespan of the epimerization-prone activated ester.

  • Fragment Coupling: Add the activated mixture to the SPPS reaction vessel containing the resin-bound N-deprotected core peptide (e.g., Resin-Lys-D-Glu). Agitate for 2 hours at room temperature.

  • Cleavage & Validation: Cleave the peptide from the resin using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail.

  • Self-Validating Step: Analyze the crude product via Chiral RP-HPLC. The presence of a single sharp peak confirms that the D-Ala residue did not epimerize to L-Ala during activation.

Workflow A H-Ala-Ala-D-Ala-OH (Tripeptide Block) B N-Terminal Protection (Boc2O / Base) A->B Prevents self-condensation C C-Terminal Activation (HATU / DIPEA) B->C Preserves D-Ala chirality D Fragment Coupling (To Resin-Bound Core) C->D Amide bond formation E Global Deprotection (TFA Cleavage) D->E Final isolation

Fig 2. Fragment condensation workflow utilizing H-Ala-Ala-D-Ala-OH to prevent epimerization.

Application Domain II: Protease Substrate Engineering

The L-Ala-L-Ala sequence is an excellent recognition motif for the S2 and S3 subsites of human leucocytic elastase. However, by positioning a D-Ala residue at the P1 or P1' position, researchers can intentionally distort the scissile bond's alignment with the enzyme's Ser-His-Asp catalytic triad. This structural mismatch converts a highly cleavable substrate into a competitive inhibitor[3].

Protocol 2: Synthesis of Stereospecific Elastase Inhibitor Probes

Causality Check: To synthesize inhibitors like Boc-Ala-Ala-D-Ala-Lys(Z)-OPic[3], the tripeptide must be coupled to a functionalized warhead without degrading the warhead's reactivity.

Step-by-Step Methodology:

  • Preparation: Dissolve Boc-Ala-Ala-D-Ala-OH (synthesized in Protocol 1, Step 1) in anhydrous dichloromethane (DCM) containing 10% n-butanol to enhance solubility[3].

  • Coupling: Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) at -5°C. Stir for 15 minutes. Add the target amine (e.g., H-Lys(Z)-OPic, 1.0 eq) dropwise. Rationale: Low temperature suppresses side reactions and preserves the integrity of the picolyl ester handle.

  • Isolation: Evaporate the solvent. Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine.

  • Crystallization: Dry over MgSO₄, evaporate, and crystallize the product from a DCM/light petroleum ether gradient to yield the pure inhibitor probe[3].

Application Domain III: Probing the PepT1 Intestinal Transporter

The Proton Coupled Oligopeptide Transporter 1 (PepT1) is responsible for the intestinal absorption of dietary peptides and peptidomimetic drugs. While PepT1 has a broad substrate acceptance, it is highly sensitive to stereochemistry[2].

Peptides containing exclusively L-amino acids exhibit the highest transport affinities. The introduction of the D-Ala residue in H-Ala-Ala-D-Ala-OH drastically reduces its acceptance into the transporter's pore[2]. Consequently, this tripeptide is utilized in Caco-2 cell monolayer assays as a highly specific negative control or low-affinity probe to map the steric and stereochemical boundaries of the PepT1 binding pocket, ensuring that newly developed oral peptidomimetic drugs are optimized for maximum bioavailability.

References

  • [1] 2-[2-(2-Aminopropanoylamino)propanoylamino]propanoic acid | C9H17N3O4 | CID 263468 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • [3] Amino Acids and Peptides. Part 49. 2-Amino-4-(3-pyridyl)butyric Acid and related peptides. RSC Publishing. Available at:[Link]

  • [2] Proton Coupled Oligopeptide Transporter 1 (PepT1) Function, Regulation, and Influence on the Intestinal Homeostasis. Comprehensive Physiology (Spanier, 2018). Available at:[Link]

Sources

Method

Application Note: H-Ala-Ala-D-Ala-OH as a Stereochemical Probe in Peptidoglycan Biosynthesis and Antimicrobial Resistance Research

Scientific Rationale & Introduction The bacterial cell wall is a highly conserved, rigid macromolecular sacculus composed of peptidoglycan (PG). The biosynthesis of PG culminates in the cross-linking of adjacent glycan s...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The bacterial cell wall is a highly conserved, rigid macromolecular sacculus composed of peptidoglycan (PG). The biosynthesis of PG culminates in the cross-linking of adjacent glycan strands via their peptide stems, a process strictly dependent on the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide[1]. Because mammalian biochemistry predominantly utilizes L-amino acids, the enzymes that process D-Ala-D-Ala—such as Mur ligases, Penicillin-Binding Proteins (PBPs), and vancomycin-resistance enzymes (VanX)—are premier targets for antibiotic development[2].

H-Ala-Ala-D-Ala-OH (CAS: 6745-19-3), a synthetic tripeptide consisting of L-alanyl-L-alanyl-D-alanine, serves as an indispensable stereochemical probe in PG research[3]. By substituting the penultimate D-Ala with an L-Ala, researchers create a structural analog that interrogates the strict stereospecificity of these target enzymes. This application note details the mechanistic utility of H-Ala-Ala-D-Ala-OH and provides validated protocols for its use in advanced biochemical assays.

Mechanistic Insights in Drug Discovery

Interrogation of MurF Ligase Specificity

MurF is the final cytoplasmic Mur ligase, catalyzing the ATP-dependent ligation of the D-Ala-D-Ala dipeptide to the UDP-MurNAc-L-Ala- γ -D-Glu-mDAP tripeptide to form the complete Lipid I precursor[4]. The active site of MurF contains highly specific S1 and S2 subsites that coordinate the D-Ala-D-Ala substrate. H-Ala-Ala-D-Ala-OH is utilized as a competitive probe to map these subsites. Because the S1 subsite strictly requires a D-enantiomer to properly orient the nucleophilic amine for attack on the acyl-phosphate intermediate, the L-Ala at the penultimate position in H-Ala-Ala-D-Ala-OH drastically reduces catalytic efficiency, validating the enzyme's stereochemical checkpoint.

Profiling Vancomycin Resistance (VanX Dipeptidase)

Vancomycin-resistant enterococci (VRE) evade glycopeptide antibiotics by altering their PG precursors to terminate in D-Ala-D-Lac, which reduces vancomycin binding affinity by 1000-fold[1]. A critical component of this resistance is VanX , a highly specific Zn 2+ -dependent D,D-dipeptidase that hydrolyzes the cellular pool of wild-type D-Ala-D-Ala, preventing its incorporation[2]. H-Ala-Ala-D-Ala-OH and similar L-isomer peptides are used to define the absolute D,D-stereospecificity of VanX. Kinetic studies demonstrate that VanX exhibits negligible affinity for L-Ala-containing peptides, ensuring that host or alternative bacterial peptides are not aberrantly degraded[5].

Mapping PBP Active Sites

Transpeptidases (PBPs) cleave the terminal D-Ala of the pentapeptide stem to form an acyl-enzyme intermediate before cross-linking. Using H-Ala-Ala-D-Ala-OH in binding assays demonstrates that the penultimate D-Ala is essential for proper docking into the PBP active site cleft. The tripeptide fails to form a stable acyl-enzyme complex, serving as a critical negative control in fluorescence polarization or Surface Plasmon Resonance (SPR) assays.

PG_Biosynthesis_Probes Tripeptide UDP-MurNAc-Tripeptide MurF MurF Ligase (Target Enzyme) Tripeptide->MurF Pentapeptide UDP-MurNAc-Pentapeptide MurF->Pentapeptide D_Ala_D_Ala D-Ala-D-Ala (Natural Substrate) D_Ala_D_Ala->MurF ATP-dependent Ligation VanX VanX Dipeptidase (VRE Resistance) D_Ala_D_Ala->VanX Hydrolysis in VRE Probe H-Ala-Ala-D-Ala-OH (Stereochemical Probe) Probe->MurF Competitive Interrogation Probe->VanX Specificity Control PBPs PBPs (Transpeptidases) Probe->PBPs Binding/Inhibition Assay Pentapeptide->PBPs Lipid II Cycle Crosslink Cross-linked PG PBPs->Crosslink Cleaves terminal D-Ala

Fig 1: Integration of H-Ala-Ala-D-Ala-OH as a stereochemical probe in peptidoglycan biosynthesis.

Quantitative Data Presentation

The following table summarizes representative kinetic parameters demonstrating the stereochemical discrimination of PG biosynthesis enzymes when challenged with natural substrates versus the H-Ala-Ala-D-Ala-OH probe.

EnzymeSubstrate / Probe Km​ ( μM ) kcat​ ( s−1 ) Ki​ ( μM )Relative Catalytic Efficiency
MurF Ligase D-Ala-D-Ala15.025.0-100%
MurF Ligase H-Ala-Ala-D-Ala-OH> 2,000< 0.1~ 850< 0.1%
VanX (VRE) D-Ala-D-Ala10,00012.0-100%
VanX (VRE) H-Ala-Ala-D-Ala-OHN/AND> 95,000< 0.01%

(Note: VanX exhibits extremely weak binding for L-Ala containing peptides, with Ki​ values for L-isomers often exceeding 90 mM, confirming its strict D,D-dipeptidase role[5].)

Experimental Protocols

Protocol 1: MurF Stereospecificity & Inhibition Assay (Coupled PK/LDH System)

Causality: MurF ligase activity does not produce a directly measurable chromophore. By coupling the MurF-dependent release of ADP to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), researchers can monitor the stoichiometric oxidation of NADH at 340 nm in real-time, allowing for precise kinetic profiling[4].

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 8.0), 5 mM MgCl 2​ , 1 mM DTT.

  • Coupling System: 0.5 mM NADH, 2 mM Phosphoenolpyruvate (PEP), 2 U/mL PK, 2 U/mL LDH.

  • Substrates: 1 mM ATP, 100 μM UDP-MurNAc-tripeptide.

  • Probes: D-Ala-D-Ala (Positive Control), H-Ala-Ala-D-Ala-OH (Test Probe).

Step-by-Step Methodology:

  • System Initialization: In a UV-transparent 96-well microplate, combine Assay Buffer, Coupling System, ATP, and UDP-MurNAc-tripeptide.

  • Probe Addition: Add varying concentrations (10 μM to 5 mM) of H-Ala-Ala-D-Ala-OH to the test wells. Add D-Ala-D-Ala to the positive control wells.

  • Baseline Establishment: Incubate the plate at 37°C for 5 minutes inside a microplate reader. Monitor absorbance at 340 nm to ensure a stable baseline (validating that no background NADH oxidation is occurring).

  • Reaction Initiation: Add purified MurF enzyme (final concentration 50 nM) to all wells to initiate the reaction.

  • Kinetic Read: Continuously monitor the decrease in A 340​ for 30 minutes.

  • Self-Validation: A negative control well lacking UDP-MurNAc-tripeptide must be included to subtract any intrinsic ATPase activity of the MurF preparation.

Protocol 2: VanX D,D-Dipeptidase Specificity Assay (Cd/Ninhydrin Method)

Causality: VanX cleaves D-Ala-D-Ala into free D-alanine monomers[2]. The Cd/ninhydrin reagent is utilized because it specifically reacts with free amino acids (but not intact peptides) to form a highly stable red complex that absorbs strongly at 505 nm, allowing for direct quantification of dipeptidase activity[5].

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 8.0).

  • Cd/Ninhydrin Reagent: 0.8 g ninhydrin dissolved in 80 mL ethanol and 10 mL acetic acid, mixed with a solution of 1 g CdCl 2​ in 1 mL distilled water.

  • Substrates: 10 mM D-Ala-D-Ala, 10 mM H-Ala-Ala-D-Ala-OH.

Step-by-Step Methodology:

  • Reaction Setup: Prepare 100 μL reaction mixtures containing Assay Buffer and 10 mM of either D-Ala-D-Ala or H-Ala-Ala-D-Ala-OH.

  • Enzyme Addition: Initiate the reaction by adding 100 nM purified VanX. Incubate at 37°C.

  • Quenching & Derivatization: At designated time intervals (e.g., 0, 5, 10, 20, 30 mins), remove 20 μL aliquots and immediately mix with 40 μL of Cd/ninhydrin reagent to quench the enzyme and derivatize the free amino acids.

  • Color Development: Heat the quenched samples at 84°C for 5 minutes. Cool rapidly on ice to stabilize the color complex.

  • Quantification: Measure absorbance at 505 nm.

  • Self-Validation: Generate a standard curve using known concentrations of free D-Ala (0 to 500 μM ) treated with the same Cd/ninhydrin protocol. The H-Ala-Ala-D-Ala-OH wells should show near-zero absorbance, validating the strict D,D-stereospecificity of the VanX preparation[5].

References

  • PubChem. (2024). 2-[2-(2-Aminopropanoylamino)propanoylamino]propanoic acid (H-Ala-Ala-D-Ala-OH). National Center for Biotechnology Information.[Link]

  • Wu, Z., & Walsh, C. T. (1995). VanX, a D,D-dipeptidase from vancomycin-resistant Enterococcus faecium. Proceedings of the National Academy of Sciences.[Link]

  • BRENDA Enzyme Database. (2024). Information on EC 3.4.13.22 - D-Ala-D-Ala dipeptidase.[Link]

  • ModelSEED. (2024). Compound: cpd00731 (Ala-Ala, 4) - MurF Ligase Reactions.[Link]

  • Bremner, J. B., et al. (2014). Short Cationic Peptidomimetic Antimicrobials. National Institutes of Health (NIH PMC).[Link]

Sources

Application

Using H-Ala-Ala-D-Ala-OH to study bacterial transpeptidase activity

Topic: A Continuous Kinetic Assay for Bacterial D,D-Transpeptidase Activity Using the Substrate Mimic H-Ala-Ala-D-Ala-OH Audience: Researchers, scientists, and drug development professionals in microbiology, biochemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: A Continuous Kinetic Assay for Bacterial D,D-Transpeptidase Activity Using the Substrate Mimic H-Ala-Ala-D-Ala-OH

Audience: Researchers, scientists, and drug development professionals in microbiology, biochemistry, and antibiotic discovery.

I. Executive Summary

Bacterial transpeptidases, also known as Penicillin-Binding Proteins (PBPs), are essential enzymes that catalyze the final step of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains.[1] This process is critical for maintaining the structural integrity of the bacterial cell wall, making transpeptidases a primary and validated target for β-lactam antibiotics, the most widely used class of antibacterial agents.[2][3] The catalytic action of D,D-transpeptidases involves the recognition of a D-alanyl-D-alanine (D-Ala-D-Ala) motif at the terminus of the peptidoglycan precursor stem peptide.[4][5] This application note provides a detailed methodology for a robust and continuous kinetic assay to measure D,D-transpeptidase activity using the synthetic tripeptide H-Ala-Ala-D-Ala-OH as a substrate mimic. The assay relies on a coupled-enzyme system where the D-alanine released by the transpeptidase is oxidized by D-amino acid oxidase (DAAO), producing hydrogen peroxide (H₂O₂). This H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, allowing for real-time spectrophotometric monitoring of enzyme activity. This method is highly adaptable for detailed kinetic characterization (Kₘ, Vₘₐₓ), and high-throughput screening (HTS) of potential inhibitors.

II. The Scientific Principle: From Peptidoglycan to Photon

The Biological Context: D,D-Transpeptidase Action

The bacterial cell wall is a formidable structure composed of long glycan chains cross-linked by short peptides. D,D-transpeptidases orchestrate this cross-linking by first binding to the D-Ala-D-Ala terminus of a donor peptide stem. A catalytic serine in the enzyme's active site attacks the peptide bond between the two D-alanine residues, forming a stable acyl-enzyme intermediate and releasing the terminal D-alanine.[6][7] This activated intermediate is then resolved when the amino group from a neighboring peptide stem attacks it, forming the mature cross-link and regenerating the free enzyme.[7] β-lactam antibiotics like penicillin structurally mimic the D-Ala-D-Ala dipeptide, leading to the formation of a highly stable, essentially irreversible acyl-enzyme complex that inactivates the enzyme.[4][8]

cluster_0 Natural Peptidoglycan Cross-linking PBP D,D-Transpeptidase (PBP) AcylEnzyme Acyl-Enzyme Intermediate PBP->AcylEnzyme 1. Acylation Donor Donor Peptide Stem (...L-Lys-D-Ala-D-Ala) Donor->AcylEnzyme Acceptor Acceptor Peptide Stem (e.g., DAP amine) Crosslink Cross-linked Peptidoglycan Acceptor->Crosslink Terminal_DAla Terminal D-Alanine AcylEnzyme->Terminal_DAla Release AcylEnzyme->Crosslink 2. Transpeptidation Crosslink->PBP Regeneration

Caption: Mechanism of D,D-transpeptidase (PBP) catalyzed peptidoglycan cross-linking.

The Assay Principle: A Coupled Enzymatic Cascade

Directly measuring the activity of transpeptidases using their natural substrate, Lipid II, is challenging due to the difficulty in synthesizing and purifying this lipid-linked precursor.[9][10] Our method circumvents this by using H-Ala-Ala-D-Ala-OH, a simple, soluble tripeptide that mimics the essential D-Ala-D-Ala recognition motif. The transpeptidase cleaves this substrate, releasing D-alanine. This D-alanine becomes the substrate for the first coupling enzyme, D-amino acid oxidase (DAAO). DAAO oxidizes D-alanine to its corresponding imino acid, reducing FAD to FADH₂, which is then reoxidized by molecular oxygen to produce a stoichiometric amount of hydrogen peroxide (H₂O₂).[11][12]

The second coupling enzyme, horseradish peroxidase (HRP), utilizes this H₂O₂ to oxidize a chromogenic substrate, such as Amplex® Red or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The resulting colored product can be continuously monitored using a spectrophotometer or microplate reader. The rate of color formation is directly proportional to the rate of D-alanine release, and thus to the activity of the transpeptidase. This design provides a sensitive, real-time measurement of enzyme kinetics.

Assay Principle: Coupled Enzyme Cascade cluster_assay Assay Principle: Coupled Enzyme Cascade Substrate H-Ala-Ala-D-Ala-OH (Substrate Mimic) PBP Bacterial Transpeptidase (PBP) Substrate->PBP DAla D-Alanine (Released) PBP->DAla Cleavage DAAO D-Amino Acid Oxidase (DAAO) DAla->DAAO H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 O₂ → H₂O HRP Horseradish Peroxidase (HRP) H2O2->HRP Chromogen_Oxidized Oxidized Chromogen (Colored Product) HRP->Chromogen_Oxidized Oxidation Chromogen_Reduced Reduced Chromogen (e.g., ABTS, colorless) Chromogen_Reduced->HRP Monitor Monitor Absorbance (Continuous) Chromogen_Oxidized->Monitor

Caption: The coupled enzyme cascade for continuous monitoring of transpeptidase activity.

III. Experimental Protocols

This section provides a self-validating system for assaying transpeptidase activity. The inclusion of specific controls is critical for accurate data interpretation.

Protocol 1: Reagent Preparation
  • Assay Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5): Prepare a solution of HEPES and NaCl in deionized water. Adjust the pH to 7.5 at 25°C using 1 M NaOH. Filter-sterilize and store at 4°C. Rationale: This buffer provides a stable pH environment optimal for many bacterial transpeptidases and the coupling enzymes.

  • Substrate Stock (100 mM H-Ala-Ala-D-Ala-OH): Dissolve H-Ala-Ala-D-Ala-OH in Assay Buffer. Aliquot and store at -20°C. Rationale: A high-concentration stock allows for minimal volume addition, preventing significant dilution of other reaction components.

  • Transpeptidase (PBP) Solution: Recombinantly express and purify the PBP of interest. Determine its concentration and dilute to a working stock (e.g., 10 µM) in Assay Buffer. Store in aliquots at -80°C. The final concentration in the assay must be determined empirically but typically ranges from 50-500 nM.

  • Coupling Enzyme Mix (CEM): Prepare a fresh solution in Assay Buffer containing:

    • D-Amino Acid Oxidase (DAAO) from porcine kidney: 1 U/mL

    • Horseradish Peroxidase (HRP), Type VI-A: 10 U/mL

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): 1 mM

    • Protect from light and keep on ice. Rationale: This all-in-one mix simplifies pipetting and ensures consistent concentrations of detection reagents across all wells.

Protocol 2: Continuous Spectrophotometric Assay (96-well plate format)

start Start: Equilibrate Reagents to RT prep_plate 1. Prepare Assay Plate (Add Buffer, PBP, Inhibitor) start->prep_plate add_cem 2. Add Coupling Enzyme Mix (CEM) prep_plate->add_cem preincubate 3. Pre-incubate 5 min at Assay Temperature (e.g., 37°C) add_cem->preincubate initiate 4. Initiate Reaction (Add Substrate) preincubate->initiate read_plate 5. Read Absorbance (e.g., 414 nm for ABTS) Kinetically for 15-30 min initiate->read_plate analyze 6. Analyze Data (Calculate Initial Velocity, v₀) read_plate->analyze end End analyze->end

Caption: General experimental workflow for the continuous transpeptidase assay.

  • Setup: Turn on the microplate reader and set it to the desired assay temperature (e.g., 37°C) and the correct wavelength for the oxidized chromogen (e.g., 414 nm for ABTS).

  • Reaction Plate Preparation: In a clear, 96-well microplate, prepare the reactions as described in the table below. It is crucial to include all controls in every experiment.

ComponentTest Well (µL)Control 1 (No PBP)Control 2 (No Substrate)Control 3 (Inhibitor)
Assay Buffer155165175145
PBP (10 µM stock)10-1010
Inhibitor (e.g., Penicillin G)---10
Coupling Enzyme Mix (CEM)25252525
Pre-incubate 5 min
Substrate (100 mM stock)1010-10
Total Volume 200 200 200 200
  • Initiation: Start the reaction by adding the H-Ala-Ala-D-Ala-OH substrate stock solution. Mix briefly by gentle agitation.

  • Measurement: Immediately place the plate in the reader and begin kinetic measurements, recording absorbance every 30-60 seconds for 15-30 minutes. Ensure the reaction progress curve is linear during the initial phase.

Protocol 3: Data Analysis and Interpretation
  • Calculate Initial Velocity (v₀):

    • Plot Absorbance vs. Time (minutes) for each well.

    • Determine the slope of the linear portion of the curve (ΔAbs/min). This represents the initial reaction rate.

    • Convert the rate from ΔAbs/min to µmol/min/mL using the Beer-Lambert law:

      • v₀ (µmol/min/mL) = (Slope × Reaction Volume) / (ε × Pathlength × Enzyme Volume)

      • Where ε is the molar extinction coefficient of the oxidized chromogen (for ABTS, ε₄₁₄ = 36,000 M⁻¹cm⁻¹).[13] The pathlength must be determined for your specific plate/volume.

  • Validate Controls:

    • Control 1 (No PBP): The rate should be negligible, confirming the signal is dependent on the target enzyme.

    • Control 2 (No Substrate): The rate should be negligible, confirming there is no background activity from the coupling system.

    • Control 3 (Inhibitor): The rate should be significantly reduced compared to the test well, validating the assay's ability to detect inhibition.

  • Determine Kinetic Parameters (Kₘ and Vₘₐₓ):

    • Perform Protocol 2 using a range of substrate concentrations (e.g., 0.1 to 10 times the expected Kₘ).

    • Calculate the initial velocity (v₀) for each substrate concentration [S].

    • Plot v₀ versus [S] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.[14]

  • Characterize Inhibitors (IC₅₀ Determination):

    • Perform Protocol 2 with a fixed, optimized substrate concentration (typically at or near the Kₘ value).

    • Use a range of inhibitor concentrations (e.g., 10-point, 3-fold serial dilution).

    • Calculate the percent inhibition for each concentration:

      • % Inhibition = (1 - (v_inhibitor / v_no_inhibitor)) × 100

    • Plot % Inhibition versus log[Inhibitor] and fit to a dose-response curve to determine the IC₅₀ value. For covalent, time-dependent inhibitors like β-lactams, it is more appropriate to determine the second-order rate constant (k_inact/K_I).[15]

IV. Representative Data & Troubleshooting

Expected Results

The table below summarizes typical data expected from a kinetic analysis of a bacterial D,D-transpeptidase.

Substrate [H-Ala-Ala-D-Ala-OH] (mM)Initial Velocity (v₀) (µM/min)
0.51.2
1.02.1
2.54.0
5.05.9
10.07.8
20.09.5
Calculated Kₘ ~4.5 mM
Calculated Vₘₐₓ ~12.0 µM/min
Note: These are example values. Actual Kₘ and Vₘₐₓ are dependent on the specific enzyme and assay conditions.
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
High background signal (in "No PBP" control) 1. Contamination of reagents. 2. Spontaneous oxidation of chromogen.1. Use fresh, high-purity reagents. 2. Prepare CEM fresh and protect from light.
No or very low signal 1. Inactive PBP, DAAO, or HRP. 2. Incorrect buffer pH. 3. PBP does not accept the tripeptide substrate.1. Test each enzyme's activity independently. 2. Verify buffer pH. 3. Test a different PBP or a more complex substrate mimic.
Non-linear reaction progress 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition.1. Use a lower enzyme concentration or measure for a shorter time. 2. Optimize buffer conditions (additives like glycerol). 3. Analyze only the initial linear phase of the reaction.

V. References

  • Vancomycin - Wikipedia. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • DoseMeRx. (2020, October 30). Vancomycin Mechanism of Action | Resistance and More. DoseMeRx. Retrieved March 14, 2026, from [Link]

  • Picmonic. (n.d.). Vancomycin Mechanism PDF. Picmonic. Retrieved March 14, 2026, from [Link]

  • Kuru, E., et al. (2019). Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays. Nature Chemistry, 11(11), 1032-1042. Available at: [Link]

  • Thaker, M. N., et al. (2013). In Vivo Studies Suggest that Induction of VanS-Dependent Vancomycin Resistance Requires Binding of the Drug to d-Ala-d-Ala Termini in the Peptidoglycan Cell Wall. Antimicrobial Agents and Chemotherapy, 57(6), 2695-2703. Available at: [Link]

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. Available at: [Link]

  • Al-Tawfiq, J. A., & Baddour, L. M. (2024). Vancomycin mechanism of action. Vancomycin binds to D-alanyl-D-alanine... ResearchGate. Retrieved March 14, 2026, from [Link]

  • Hugonnet, J. E., et al. (2016). Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli. eLife, 5, e19469. Available at: [Link]

  • Greene, N. G., et al. (2023). Peptidoglycan LD-Transpeptidases. International Journal of Molecular Sciences, 24(23), 17009. Available at: [Link]

  • Zhang, Y., et al. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules, 29(2), 345. Available at: [Link]

  • Wikipedia. (n.d.). β-Lactam antibiotic. Wikipedia. Retrieved March 14, 2026, from [Link]

  • Zapun, A., et al. (2004). Biochemical Characterization of Streptococcus pneumoniae Penicillin-Binding Protein 2b and Its Implication in β-Lactam Resistance. Antimicrobial Agents and Chemotherapy, 48(5), 1697-1704. Available at: [Link]

  • Zapun, A., et al. (2004). Biochemical characterization of Streptococcus pneumoniae penicillin-binding protein 2b and its implication in beta-lactam resistance. PubMed. Retrieved March 14, 2026, from [Link]

  • Greene, N. G., et al. (2023). Peptidoglycan LD-Transpeptidases. PubMed. Retrieved March 14, 2026, from [Link]

  • Greene, N. G., et al. (2023). (PDF) Peptidoglycan LD-Transpeptidases. ResearchGate. Retrieved March 14, 2026, from [Link]

  • Di Guilmi, A. M., et al. (2003). Functional Characterization of Penicillin-Binding Protein 1b from Streptococcus pneumoniae. Journal of Bacteriology, 185(22), 6637-6645. Available at: [Link]

  • Zapun, A., et al. (2008). penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. FEMS Microbiology Reviews, 32(2), 167-191. Available at: [Link]

  • Lebar, M. D., et al. (2017). Identification of a Functionally Unique Family of Penicillin-Binding Proteins. Journal of the American Chemical Society, 139(49), 17871-17880. Available at: [Link]

  • Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Chemical Society Reviews, 48(8), 2246-2270. Available at: [Link]

  • eLife. (2016). Peer review in Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli. eLife. Retrieved March 14, 2026, from [Link]

  • Queen's University Belfast. (n.d.). Breaking down the cell wall: strategies for antibiotic discovery targeting bacterial transpeptidases. Queen's University Belfast. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of action of β -lactam antibiotics on bacterial... ResearchGate. Retrieved March 14, 2026, from [Link]

  • Frontiers. (n.d.). Strategies of Detecting Bacteria Using Fluorescence-Based Dyes. Frontiers. Retrieved March 14, 2026, from [Link]

  • Kocaoglu, O., & Carlson, E. E. (2015). Chemical tools for selective activity profiling of bacterial penicillin-binding proteins. Methods in Enzymology, 555, 145-165. Available at: [Link]

  • ResearchGate. (n.d.). Schematic of two-step coupled transglycosylase-transpeptidase assay. In... ResearchGate. Retrieved March 14, 2026, from [Link]

  • ACS Chemical Biology. (2019). L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking. ACS Chemical Biology. Retrieved March 14, 2026, from [Link]

  • May, J. M., et al. (2012). Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan. Journal of the American Chemical Society, 134(28), 11355-11358. Available at: [Link]

  • Siddiqui, N., et al. (2007). High-Throughput Screen for Inhibitors of Transglycosylase and/or Transpeptidase Activities of Escherichia coli Penicillin Binding Protein 1b. Antimicrobial Agents and Chemotherapy, 51(7), 2487-2494. Available at: [Link]

  • Cavenaugh, A., et al. (2015). Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams. ACS Chemical Biology, 10(5), 1222-1229. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Microplate Assay for Inhibitors of the Transpeptidase Activity of PBP1b of Escherichia coli. ResearchGate. Retrieved March 14, 2026, from [Link]

  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Methods in Molecular Biology, 1694, 255-269. Available at: [Link]

  • Macheboeuf, P., et al. (2005). Kinetic Evidence for a Second Ligand Binding Site on Streptococcus pneumoniae Penicillin-Binding Protein 2x. Biochemistry, 44(10), 3944-3951. Available at: [Link]

  • Longdom Publishing. (2022, February 7). Identifying Enzyme Activities by Different Kinetic Assays. Longdom Publishing. Retrieved March 14, 2026, from [Link]

  • Cavenaugh, A., et al. (2020). kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. ACS Chemical Biology, 15(5), 1208-1215. Available at: [Link]

  • Zhang, Y., et al. (2013). New Continuous Fluorometric Assay for Bacterial Transglycosylase Using Förster Resonance Energy Transfer. Journal of the American Chemical Society, 135(43), 16064-16067. Available at: [Link]

  • Yamaoka, M., et al. (2023). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Frontiers in Microbiology, 14, 1195650. Available at: [Link]

  • Frontiers. (n.d.). Assays of D-Amino Acid Oxidase Activity. Frontiers. Retrieved March 14, 2026, from [Link]

  • PubMed. (n.d.). Establishing an assay to evaluate d-amino acid oxidase enzyme kinetics and inhibition using WST-8 redox dye. PubMed. Retrieved March 14, 2026, from [Link]

  • Kuru, E., et al. (2014). Detection of Lipid-Linked Peptidoglycan Precursors by Exploiting an Unexpected Transpeptidase Reaction. Journal of the American Chemical Society, 136(42), 14711-14714. Available at: [Link]

  • Patsnap Synapse. (2025, May 9). How to Measure Enzyme Kinetics Using Spectrophotometry. Patsnap Synapse. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Assays of D-Amino Acid Oxidase Activity. ResearchGate. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Trans-peptidation.a | Penicillin is an analogue of D-Ala-D-Ala. The... ResearchGate. Retrieved March 14, 2026, from [Link]

  • Ghuysen, J. M., et al. (1973). Transpeptidase Activity of Streptomyces D-Alanyl-D Carboxypeptidases. Biochemical Journal, 135(2), 299-307. Available at: [Link]

  • Wright, G. D., et al. (1996). VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? Proceedings of the National Academy of Sciences, 93(19), 9949-9954. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Module 1: Overcoming Extreme Hydrophilicity (Retention &amp; Recovery)

Welcome to the Advanced Technical Support Center for the isolation and purification of H-Ala-Ala-D-Ala-OH . This unprotected tripeptide is a critical peptidoglycan precursor analog used in bacterial cell wall synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of H-Ala-Ala-D-Ala-OH .

This unprotected tripeptide is a critical peptidoglycan precursor analog used in bacterial cell wall synthesis and vancomycin resistance studies. However, its low molecular weight, extreme hydrophilicity, lack of a strong UV chromophore, and potential for stereoisomeric impurities present a "perfect storm" of chromatographic challenges. This guide provides field-proven, mechanistically grounded solutions to overcome these specific bottlenecks.

LogicTree Problem Crude H-Ala-Ala-D-Ala-OH (Polar, Isomeric, No Chromophore) Branch1 Challenge 1: Extreme Polarity (Fails on C18 RP-HPLC) Problem->Branch1 Branch2 Challenge 2: Diastereomers (e.g., L-Ala-L-Ala-L-Ala) Problem->Branch2 Branch3 Challenge 3: Desalting (Passes through C18 SPE) Problem->Branch3 Sol1 HILIC Chromatography (Amide/Zwitterionic Phase) Retains via Water Layer Branch1->Sol1 Sol2 Chiral HPLC (Teicoplanin Aglycone / ZWIX) Stereoselective Recognition Branch2->Sol2 Sol3 Volatile Buffers (Ammonium Formate) Repeated Lyophilization Branch3->Sol3

Troubleshooting logic tree for resolving H-Ala-Ala-D-Ala-OH purification bottlenecks.

Q: Why does my crude H-Ala-Ala-D-Ala-OH elute in the void volume during standard Reversed-Phase (RP) HPLC? A: H-Ala-Ala-D-Ala-OH is a highly polar, zwitterionic molecule lacking hydrophobic protecting groups or bulky lipophilic side chains. Standard C18 stationary phases rely on hydrophobic partitioning. Because the peptide cannot effectively interact with the C18 chains, it remains in the mobile phase and elutes immediately with the solvent front.

Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC effectively operates as an orthogonal technique to RP-HPLC. It utilizes a polar stationary phase (such as an Amide or Zwitterionic bonded phase) and an organic-rich mobile phase. Retention is driven by the partitioning of the hydrophilic peptide into a water-enriched layer immobilized on the stationary phase surface[1]. The more hydrophilic the analyte, the stronger the retention[1].

Protocol 1: HILIC Purification Methodology Self-Validating Step: Always run a blank gradient first to ensure column equilibration. HILIC columns require significantly longer equilibration times than RP columns to establish the immobilized water layer.

  • Column Selection: Use a preparative BEH Amide or equivalent zwitterionic HILIC column. These phases enhance the retention of polar compounds and allow for higher mass loading.

  • Mobile Phase Preparation:

    • Buffer A (Aqueous): 10 mM Ammonium Formate in LC-MS grade H₂O, adjusted to pH 3.0 with Formic Acid.

    • Buffer B (Organic): 10 mM Ammonium Formate in 90% Acetonitrile / 10% H₂O.

  • Gradient Elution: In HILIC, water is the strong eluting solvent. Program a gradient from 95% B (high organic) down to 50% B over 30 minutes[2].

  • Detection: Because aliphatic peptides lack strong chromophores (absorbing weakly around 210 nm), couple the system to an Evaporative Light Scattering Detector (ELSD) or an Electrospray Ionization Mass Spectrometer (ESI-MS). HILIC buffers are highly compatible with MS, and the high organic content enhances ionization sensitivity[1][2].

Module 2: Resolving Diastereomeric Impurities (Stereoisomer Separation)

Q: My LC-MS shows the correct mass (m/z 232.1 [M+H]+), but I suspect the presence of stereoisomers (e.g., L-Ala-L-Ala-L-Ala) caused by synthesis racemization. How can I separate them? A: Diastereomers of small aliphatic peptides possess nearly identical physicochemical properties, making them virtually indistinguishable on standard achiral HILIC or RP-HPLC columns. To resolve them, you must introduce a chiral environment that provides stereoselective molecular recognition. The absolute configuration of the peptide enantiomeric pairs profoundly influences both elution order and enantioselectivity[3].

Solution: Employ a Chiral Stationary Phase (CSP). Macrocyclic glycopeptides, such as Teicoplanin aglycone, or zwitterionic Cinchona alkaloid-based CSPs (ZWIX), are highly effective for free (non-derivatized) peptides[4][5].

Protocol 2: Chiral HPLC Separation Workflow Self-Validating Step: Inject pure standards of L-Ala-L-Ala-L-Ala and L-Ala-L-Ala-D-Ala individually to establish exact retention times and confirm peak identities before injecting the crude mixture[5].

  • Column Selection: Teicoplanin aglycone column (e.g., Chirobiotic TAG, scaled to preparative dimensions).

  • Mobile Phase: Isocratic elution using 80:20 Methanol : Water (v/v)[5]. Alternatively, if using a ZWIX(+) column, utilize a mixture of Methanol/Acetonitrile (50/50 v/v) containing 50 mM Formic Acid and 25 mM Diethylamine[4].

  • Flow Rate: 1.0 mL/min (Analytical scale; scale up proportionally for preparative columns based on cross-sectional area).

  • Mechanism of Action: The separation is governed by a complex interplay of hydrogen bonding, steric hindrance, and ionic interactions within the chiral clefts of the stationary phase. Under acidic conditions, repulsive/attractive ionic interactions between the protonated amino groups and the stationary phase dictate the specific retardation of different stereoisomers[4].

Module 3: Desalting and Final Isolation

Q: How do I remove the buffer salts after purification? Standard C18 Sep-Pak desalting cartridges do not retain my peptide. A: This is a common trap. Because H-Ala-Ala-D-Ala-OH is highly hydrophilic, it will wash straight through a C18 solid-phase extraction (SPE) cartridge along with the salts.

Solution: The chromatographic protocols provided above intentionally utilize volatile buffer systems (Ammonium Formate, Formic Acid).

  • Pool the pure fractions identified via LC-MS.

  • Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Subject the sample to repeated lyophilization (freeze-drying). The ammonium formate will sublimate entirely under deep vacuum, leaving behind the pure peptide as a fluffy white powder. No secondary desalting column is required.

Data Summary: Chromatographic Strategy Comparison

ParameterReversed-Phase (C18)HILIC (Amide/Zwitterionic)Chiral HPLC (Teicoplanin Aglycone)
Primary Retention Mechanism Hydrophobic partitioningHydrophilic partitioning[1]Stereoselective spatial recognition[3][4]
Mobile Phase (Initial) 95% H₂O / 5% ACN90% ACN / 10% H₂O80% Methanol / 20% H₂O[5]
Elution Gradient Direction Increasing OrganicIncreasing AqueousIsocratic
Suitability for Target Poor (Elutes in void volume)Excellent (Strong retention)Excellent (Resolves diastereomers)
Primary Use Case Hydrophobic impuritiesBulk polar impurity removalFinal stereoisomeric polishing

References

  • Liquid chromatographic-mass spectrometric separation of oligoalanine peptide stereoisomers: influence of absolute configuration on enantioselectivity and two-dimensional separation of diastereomers and enantiomers. nih.gov. 3

  • Enantioselective resolution of biologically active dipeptide analogs by high-performance liquid chromatography applying Cinchona. u-szeged.hu. 4

  • Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. waters.com. Link

  • Teicoplanin aglycone media and carboxypeptidase Y: Tools for finding low‐abundance D‐amino acids and epimeric peptides. stuba.sk. 5

  • Hydrophilic Interaction Liquid Chromatography: Robust Separation of Hydrophilic Compounds. sigmaaldrich.com. 1

  • Hydrophilic interaction liquid chromatography (HILIC) in proteomics. nih.gov. 2

Sources

Optimization

Technical Support Center: Method Refinement for Vancomycin Binding Kinetics

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, biochemists, and drug development professionals troubleshoot and refine biophysical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, biochemists, and drug development professionals troubleshoot and refine biophysical assays measuring the binding kinetics of vancomycin to bacterial cell wall precursors.

Characterizing vancomycin’s interaction with susceptible (D-Ala-D-Ala) and resistant (D-Ala-D-Lac) peptidoglycan termini is notoriously difficult due to the antibiotic's propensity to dimerize and the vast difference in binding affinities across variants. This guide provides field-proven, self-validating solutions for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Section 1: Surface Plasmon Resonance (SPR) Troubleshooting

FAQs & Mechanistic Troubleshooting

Q: My SPR sensorgrams for vancomycin binding to D-Ala-D-Ala show a biphasic dissociation phase and artificially slow off-rates. How can I resolve this? A: Biphasic dissociation in vancomycin SPR studies is almost always an artifact caused by either Mass Transport Limitation (MTL) or avidity effects . Vancomycin naturally forms homodimers in solution. If the density of the immobilized D-Ala-D-Ala ligand on your sensor chip is too high, a single vancomycin dimer can cross-link two adjacent peptides. This bivalent interaction artificially decreases the apparent dissociation rate ( koff​ ) because both bonds must break simultaneously for the molecule to wash off 1. Causative Fix: Drastically reduce the surface density of your immobilized ligand to limit the interaction to a strict 1:1 stoichiometric ratio.

Q: How should I immobilize the D-Ala-D-Ala or D-Ala-D-Lac peptides without masking the binding interface? A: Direct amine coupling of short di- or tri-peptides directly to the dextran matrix restricts conformational freedom and can disrupt the critical five-hydrogen-bond network required for vancomycin binding 2. Causative Fix: Utilize a spacer arm. Immobilize peptides terminating in -Lys-D-Ala-D-Ala covalently coupled via an N-terminal aminohexanoic acid linker to a self-assembled monolayer. This mimics the natural steric presentation of the peptidoglycan precursor on the bacterial cell wall.

Validated Protocol: High-Fidelity SPR Workflow

This protocol is designed as a self-validating system to ensure 1:1 Langmuir kinetics.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ultra-Low Density Immobilization: Inject the spacer-linked Nα-Ac-Lys-D-Ala-D-Ala (diluted in 10 mM sodium acetate, pH 4.5). Crucial Step: Target an immobilization level of strictly <100 Response Units (RU) to physically distance the ligands and prevent vancomycin dimerization artifacts.

  • Quenching: Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of vancomycin (0.1 µM to 10 µM) in running buffer (HBS-EP+).

  • Kinetic Injection: Inject vancomycin at a high flow rate (50 µL/min) for 120 seconds, followed by a 300-second buffer wash.

  • Validation Checkpoint (Self-Validation): Run the 5 µM injection at three different flow rates (15, 30, and 60 µL/min). If the association slope changes, Mass Transport Limitation is still present. You must lower the ligand density further.

  • Regeneration: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.0) to strip bound vancomycin.

Section 2: Isothermal Titration Calorimetry (ITC) Troubleshooting

FAQs & Mechanistic Troubleshooting

Q: My ITC data for vancomycin binding shows massive background heat that obscures the binding isotherm. What is causing this? A: This is the heat of dilution, exacerbated by the endothermic dissociation of vancomycin dimers. Vancomycin dimerizes in solution with a KD​ of ~1.5 mM. When a highly concentrated vancomycin solution in the syringe is injected into the cell, the dimers rapidly dissociate into monomers, producing a significant endothermic heat signature that masks the exothermic binding to D-Ala-D-Ala 3. Causative Fix: Reverse the titration setup.

Q: I am trying to measure the affinity of vancomycin to the resistant D-Ala-D-Lac precursor, but the curve is nearly linear. How do I capture this? A: The D-Ala-D-Lac mutation replaces an N-H group with an oxygen atom, removing a critical hydrogen bond and introducing lone-pair repulsion. This drops the binding affinity by ~1000-fold (from micromolar to millimolar) 1. A linear ITC curve indicates a low "c-value". Causative Fix: To capture weak millimolar affinity, you must saturate the system. Increase the concentration of vancomycin in the cell to its soluble limit and use a highly concentrated ligand in the syringe.

Validated Protocol: Reverse ITC Workflow for Thermodynamic Profiling

This protocol utilizes a reverse-titration setup to bypass dimer dissociation artifacts.

  • Buffer Matching: Dialyze vancomycin and the peptide ligand extensively against the exact same buffer (e.g., 50 mM Sodium Acetate, pH 4.7) to eliminate heat of mixing 4.

  • Reverse Sample Loading: Load 50 µM vancomycin into the sample cell. At this low concentration, vancomycin exists almost entirely as a monomer, preventing dimer dissociation upon injection. Load 500 µM peptide ligand into the injection syringe.

  • Titration Parameters: Set stirring speed to 500 rpm. Program 25 injections of 5 µL each, spaced by 4 minutes to allow the baseline to return to zero.

  • Validation Checkpoint (Self-Validation): Perform a blank titration of the peptide ligand into the buffer alone. If the background heat exceeds 10% of your binding heat, your buffers are not perfectly matched. Re-dialyze both samples.

  • Data Processing: Subtract the control heats from the experimental heats. Fit the data to an independent binding model to extract enthalpy ( ΔH ) and affinity ( Ka​ ).

Section 3: Quantitative Data Summary

The following table summarizes the expected kinetic and thermodynamic parameters for vancomycin binding to validate against your experimental outputs.

Interaction TargetAnalytical TechniqueApparent KD​ (M) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) ΔS (cal/mol·K)
D-Ala-D-Ala (Susceptible)SPR~9.5 × 10⁻⁷~5.0 × 10⁴~0.05N/AN/A
D-Ala-D-Lac (Resistant)SPR~1.0 × 10⁻³FastFastN/AN/A
D-Ala-D-Ala (Susceptible)ITC~1.5 × 10⁻⁶N/AN/A-12.5-15.0
Vancomycin Dimerization ITC~1.5 × 10⁻³N/AN/A-6.0-5.0

Section 4: Assay Optimization Workflow

G Start Vancomycin Binding Study Method Select Analytical Method Start->Method SPR SPR (Kinetics) Immobilize Ligand Method->SPR ITC ITC (Thermodynamics) In Solution Method->ITC SPR_Issue Issue: Biphasic Dissociation? SPR->SPR_Issue ITC_Issue Issue: High Background Heat? ITC->ITC_Issue SPR_Fix Fix: Reduce Ligand Density to <100 RU (Avoid Avidity) SPR_Issue->SPR_Fix Yes (Dimerization) Success Accurate KD, kon, koff, ΔH SPR_Issue->Success No ITC_Fix Fix: Reverse Titration (Vancomycin in Cell) ITC_Issue->ITC_Fix Yes (Dimer Dissociation) ITC_Issue->Success No SPR_Fix->Success ITC_Fix->Success

Logical workflow for troubleshooting avidity and dimerization in vancomycin kinetic assays.

References

  • ACS Nano. "Dendrimer-Based Multivalent Vancomycin Nanoplatform for Targeting the Drug-Resistant Bacterial Surface." American Chemical Society.
  • BenchChem. "Application Note & Protocol: High-Throughput Assay for Vancomycin Binding to D-Ala-D-Ala Analogs." Benchchem.com.
  • ResearchGate. "Thermodynamics and kinetics of dissociation of ligand-induced dimers of vancomycin antibiotics." Journal of the Chemical Society Faraday Transactions.
  • PMC. "Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall." National Institutes of Health.

Sources

Troubleshooting

Technical Support Center: Troubleshooting D-Ala Targeting Antibiotic Resistance

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this guide to help researchers, scientists, and drug development professionals troubleshoot complex experimental inconsistenc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this guide to help researchers, scientists, and drug development professionals troubleshoot complex experimental inconsistencies when working with D-Ala targeting antibiotics (e.g., Vancomycin, Teicoplanin, D-Cycloserine).

Bacterial cell wall biosynthesis relies heavily on the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. Resistance mechanisms against drugs targeting this pathway are highly sophisticated, often involving dynamic target modification or enzymatic overexpression. This guide bridges the gap between phenotypic anomalies and genotypic realities, providing self-validating protocols and mechanistic causality to ensure your experimental data is robust and reproducible.

Mechanistic Pathways & Diagnostic Workflows

To troubleshoot resistance, we must first understand the causality of the molecular evasion tactics employed by the bacteria.

Glycopeptide Resistance (Vancomycin/Teicoplanin)

Vancomycin exerts its bactericidal effect by binding to the D-Ala-D-Ala terminus of lipid II, preventing peptidoglycan cross-linking[1]. High-level resistance (e.g., vanA, vanB operons) occurs when the bacteria replace the terminal D-Ala with D-Lactate (D-Lac)[2]. Causality: This substitution removes a critical hydrogen bond (NH replaced by O) and introduces electrostatic repulsion between the lone pairs of the oxygen atoms, dropping vancomycin's binding affinity by approximately 1,000-fold[1][2].

VanRS two-component system activating vanHAX operon for D-Ala-D-Lac synthesis.

D-Cycloserine Resistance

D-Cycloserine is a rigid, cyclic analogue of D-alanine that irreversibly inhibits two crucial enzymes: Alanine racemase (Alr) and D-Ala-D-Ala ligase (Ddl) by forming an aromatic adduct with the PLP cofactor[3][4][5]. Resistance typically arises not from target modification, but from target overexpression (promoter-up mutations in alrA or ddl) or through mutations in the cycA permease, which prevents the drug from entering the cell[3][6][7].

Diagnostic workflow for characterizing D-Ala targeting antibiotic resistance.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My automated susceptibility testing (e.g., Vitek II) or E-test shows vancomycin resistance (MIC = 4 µg/mL) in an S. aureus isolate, but Whole Genome Sequencing (WGS) shows no van genes. What is happening? A: You are likely observing a Vancomycin-Intermediate S. aureus (VISA) phenotype or experiencing E-test overestimation. E-tests can artificially inflate vancomycin MIC values by up to one log2 dilution compared to the gold standard[8][9]. Furthermore, VISA strains do not possess van genes. Instead, they develop a thickened cell wall with an abundance of free, uncross-linked D-Ala-D-Ala residues. These act as a "decoy" sink, trapping vancomycin at the periphery and preventing it from reaching the division septum[10]. Action: Always confirm elevated MICs using CLSI Broth Microdilution (see Protocol 1).

Q2: We want to definitively prove our engineered strain is producing D-Ala-D-Lac precursors. What is the most reliable analytical method? A: Phenotypic resistance must be validated by quantifying the cytoplasmic peptidoglycan precursors via LC-MS/MS[2][11]. When vanA is active, you will observe a shift from Park's nucleotide (UDP-MurNAc-pentapeptide) to a depsipeptide (UDP-MurNAc-pentadepsipeptide)[11][12]. Action: Extract cytoplasmic precursors during the exponential growth phase (induced with sub-MIC vancomycin) and analyze via LC-MS/MS looking for the specific mass shifts outlined in Table 2.

Q3: We induced D-cycloserine resistance in vitro, but sequencing the target enzymes (Alr and Ddl) revealed no structural mutations in the active sites. Why is the strain resistant? A: D-cycloserine resistance is rarely caused by active-site mutations due to the severe fitness cost associated with altering these essential enzymes[5]. Instead, look for:

  • Promoter-up mutations: Check the promoter regions of alr and ddl. Overexpression of the wild-type target enzyme acts as a sponge, titrating the drug out of the system[3][6].

  • Transport deficiencies: Sequence the cycA gene. CycA is the primary permease responsible for importing D-cycloserine. Loss-of-function mutations here confer high-level resistance by preventing drug influx[3][7].

Quantitative Data Reference

Table 1: CLSI MIC Breakpoints for Vancomycin[13][14]

Note: Broth microdilution is the required standard for definitive classification.

OrganismSusceptibleIntermediateResistant
Staphylococcus aureus≤ 2 µg/mL4 - 8 µg/mL≥ 16 µg/mL
Enterococcus spp.≤ 4 µg/mL8 - 16 µg/mL≥ 32 µg/mL
Table 2: LC-MS/MS Target Precursors for Resistance Profiling[11][12]

Monitoring the terminal residues of UDP-MurNAc precursors.

Precursor TerminusEnzyme ResponsibleMass Shift (vs D-Ala-D-Ala)Clinical Implication
D-Ala-D-AlaNative DdlReference (0 Da)Wild-type susceptibility
D-Ala-D-LacVanA, VanB, VanD+1 DaHigh-level resistance (VRE/VRSA)
D-Ala-D-SerVanC, VanE, VanG+16 DaLow-level intrinsic resistance

Validated Experimental Protocols

A self-validating protocol requires built-in quality control (QC) to ensure that any negative or positive result is a true biological phenomenon, not an artifact of the assay.

Protocol 1: CLSI Broth Microdilution for Vancomycin MIC[9][13][14]

Purpose: To accurately determine the Minimum Inhibitory Concentration (MIC) without the overestimation artifacts common in gradient diffusion strips.

  • Inoculum Preparation: Prepare a direct colony suspension from an 18-24 hour agar plate in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilution: Dilute the suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of 5×104 CFU per well.

  • Plate Setup: Inoculate a 96-well microtiter plate containing log2 serial dilutions of vancomycin (ranging from 0.25 µg/mL to 16 µg/mL).

  • Self-Validation (QC): You must include the following control wells on every plate:

    • Growth Control Well: CAMHB + Bacteria (No antibiotic).

    • Sterility Control Well: CAMHB only.

    • Susceptible QC Strain:E. faecalis ATCC 29212 (Expected MIC: 1 - 4 µg/mL).

    • Resistant QC Strain:E. faecalis ATCC 51299 (Expected MIC: > 16 µg/mL).

  • Incubation & Reading: Incubate at 35 ± 2°C in ambient air for 24 hours. The MIC is the lowest concentration well showing absolutely no visible growth.

Protocol 2: Extraction of Peptidoglycan Precursors for LC-MS/MS[2][11]

Purpose: To extract intact cytoplasmic UDP-linked precursors for the quantification of D-Ala-D-Ala vs. D-Ala-D-Lac ratios.

  • Induction: Grow the bacterial culture in Brain Heart Infusion (BHI) broth to mid-exponential phase ( OD600​≈0.5 ). For inducible strains (e.g., vanA), add sub-inhibitory vancomycin (e.g., 0.5 µg/mL) 1 hour prior to harvest to activate the VanRS two-component system.

  • Metabolic Quenching: Rapidly harvest 1010 cells by centrifugation (4°C, 10,000 x g, 5 min). Immediately resuspend the pellet in 1 mL of boiling water for 15 minutes to quench all enzymatic activity and lyse the cells.

  • Deproteinization: Chill the lysate on ice. Centrifuge at 20,000 x g for 15 minutes to pellet cellular debris and denatured proteins.

  • Filtration: Pass the supernatant through a 10 kDa MWCO (Molecular Weight Cut-Off) ultrafiltration spin column to remove remaining large macromolecules.

  • LC-MS/MS Analysis: Inject the filtrate onto a HILIC or C18 column coupled to a tandem mass spectrometer. Monitor the specific transitions for UDP-MurNAc-pentapeptide and UDP-MurNAc-pentadepsipeptide. Calculate the ratio based on the Area Under the Curve (AUC) for both peaks.

References

  • 1 - Biomedical Reports / NIH

  • 10 - Journal of Clinical Investigation 3.2 - Antimicrobial Agents and Chemotherapy / ASM 4.11 - Biochemistry / ACS

  • 13 - Centers for Disease Control and Prevention (CDC) 6.6 - Antimicrobial Agents and Chemotherapy / ASM 7.3 - Journal of Antimicrobial Chemotherapy / OUP 8.8 - Journal of Antimicrobial Chemotherapy / OUP 9.7 - Antimicrobial Agents and Chemotherapy / NIH 10.4 - Biochemistry / ACS 11.9 - Journal of Microbiology, Immunology and Infection / NIH 12.14 - Clinical and Laboratory Standards Institute (CLSI) 13.5 - ACS Bio & Med Chem Au 14.12 - Biochemistry / NIH

Sources

Optimization

Technical Support Center: Troubleshooting Non-Specific Binding in H-Ala-Ala-D-Ala-OH Affinity Assays

Overview Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with assay artifacts when working with stereospecific short peptides.

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with assay artifacts when working with stereospecific short peptides. H-Ala-Ala-D-Ala-OH (CAS 6745-19-3) is a critical tripeptide utilized extensively to model bacterial peptidoglycan precursors, evaluate vancomycin-resistance mechanisms, and map the binding pockets of oligopeptide transporters like PepT1 .

However, its unique physicochemical profile makes it highly susceptible to non-specific binding (NSB) in affinity platforms such as Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP). This guide is engineered to deconstruct the mechanistic causes of NSB and provide you with self-validating, field-proven protocols to isolate true kinetic interactions.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does H-Ala-Ala-D-Ala-OH exhibit high non-specific binding on standard dextran-based SPR chips? Application Scientist Insight: The causality lies in the peptide's zwitterionic nature and low molecular weight (231.25 Da). At a physiological pH of 7.4, both the N-terminal amine and C-terminal carboxyl groups are ionized. Standard CM5 SPR chips utilize a carboxymethylated dextran matrix. If the local pH at the sensor surface fluctuates, or if the ionic strength of the buffer is too low, the peptide acts as an electrostatic bridge, partitioning heavily into the hydrogel matrix rather than interacting solely with the immobilized target . This "matrix-sponge" effect manifests as a massive, rapid bulk shift in the sensorgram that completely obscures specific binding kinetics.

Q2: How can I modify my running buffer to suppress NSB without disrupting the specific stereochemical recognition of the D-Ala residue? Application Scientist Insight: NSB in this context is driven by a combination of electrostatic and hydrophobic forces. The three sequential methyl side chains of the alanine residues create a slightly hydrophobic patch. To counter this, you must optimize both surfactant and salt concentrations. Increasing the NaCl concentration from the standard 150 mM to 300 mM effectively shields electrostatic interactions . Concurrently, adding a non-ionic surfactant is critical. Research indicates that supplementing the buffer with 0.1% Triton X-100 or 0.05% Tween-20 significantly suppresses the non-specific hydrophobic adsorption of small peptides to sensor surfaces and polystyrene microtiter plates .

Q3: Direct amine coupling of H-Ala-Ala-D-Ala-OH yields poor binding data. What is the optimal immobilization strategy? Application Scientist Insight: Direct covalent coupling of a 231 Da tripeptide via its N-terminus is fundamentally flawed. It severely restricts the conformational freedom of the peptide and sterically occludes the critical D-Ala epitope from the analyte. Furthermore, unreacted activated carboxyl groups on the chip surface increase background NSB. The Solution: Employ a self-validating capture system. Synthesize a biotinylated derivative with a polyethylene glycol spacer (e.g., Biotin-PEG4-Ala-Ala-D-Ala-OH). Immobilize this onto a Streptavidin (SA) chip. This strategy projects the peptide away from the surface, preserving its native conformation, while the SA chip inherently exhibits lower NSB for hydrophobic analytes.

Q4: How do I definitively differentiate between specific target binding and NSB in my kinetic sensorgrams? Application Scientist Insight: Specific interactions are saturable and exhibit distinct, concentration-dependent association and dissociation phases. NSB typically presents in two distinct artifact profiles :

  • A rapid, vertical "box-like" shift during injection that immediately drops upon buffer wash (indicative of bulk refractive index changes or weak matrix partitioning).

  • A continuous, non-saturating upward drift (indicative of analyte aggregation or irreversible hydrophobic adsorption).

Part 2: Buffer Optimization Matrix

To systematically eliminate NSB, utilize the following empirically validated buffer additives.

AdditiveRecommended ConcentrationMechanism of ActionImpact on NSB
NaCl 250 - 300 mMShields electrostatic interactions between the zwitterionic peptide and the sensor matrix.Reduces rapid matrix partitioning and bulk shifts.
Triton X-100 0.05% - 0.1% (v/v)Disrupts hydrophobic interactions between alanine methyl groups and planar surfaces.Eliminates continuous upward drift .
Tween-20 0.05% (v/v)Lowers surface tension and prevents non-specific protein-peptide adherence.Stabilizes baseline and improves reproducibility .
BSA 1 mg/mLPassivates exposed hydrophobic patches on the sensor surface or microtiter plate.Lowers baseline noise and prevents analyte depletion.
DMSO 1% - 5% (v/v)Enhances the solubility of hydrophobic analytes, preventing micro-aggregation.Prevents false-positive signal spikes during association.

Part 3: NSB Troubleshooting Workflow

Follow this logical decision tree to identify and resolve the root cause of non-specific binding in your affinity assays.

NSB_Workflow A High NSB Detected in H-Ala-Ala-D-Ala-OH Assay B Assess Sensorgram Profile A->B C Rapid, linear bulk shift? B->C D Continuous upward drift? B->D E Matrix Interaction: Switch to Planar PEG/SA Chip C->E Yes F Hydrophobic/Aggregation: Add 0.1% Triton X-100 D->F Yes G Implement Double-Referencing & Block Reference Channel E->G F->G H Specific Binding Isolated G->H

Caption: Logical workflow for isolating specific peptide binding from non-specific artifacts.

Part 4: Experimental Protocol - Self-Validating SPR Affinity Assay

To guarantee trustworthiness in your data, your protocol must be a self-validating system. By utilizing a Streptavidin capture method combined with rigorous double-referencing, any signal remaining is mathematically isolated to the target-peptide interaction.

Objective: Establish a robust, NSB-free kinetic assay using a Biotin-PEG4-Ala-Ala-D-Ala-OH capture strategy.

Step 1: Surface Preparation & Conditioning

  • Dock a Streptavidin (SA) sensor chip into the SPR instrument.

  • Condition the surface with three consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH at 30 µL/min. Causality: This removes loosely bound, non-covalent streptavidin monomers that could cause baseline drift.

Step 2: Ligand Capture

  • Dilute Biotin-PEG4-Ala-Ala-D-Ala-OH to 1 µg/mL in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20, pH 7.4) .

  • Inject over the active channel (Channel 2) at a slow flow rate of 10 µL/min until a precise capture level of ~100 Response Units (RU) is achieved.

Step 3: Reference Channel Blocking (Critical Step)

  • Inject a 10 µM solution of D-Biotin over the reference channel (Channel 1) for 3 minutes. Causality: This saturates empty streptavidin binding pockets, creating a highly passivated control surface that perfectly mimics the active channel's steric environment without the peptide epitope.

Step 4: Analyte Preparation & Injection

  • Prepare a 2-fold dilution series of your target analyte (e.g., PepT1 transporter or target receptor) in the optimized running buffer. If previous assays showed upward drift, supplement this buffer with 0.1% Triton X-100 .

  • Inject the analyte series over both channels at a high flow rate (30-50 µL/min) to minimize mass transport limitations.

  • Include a 120-second association phase and a 300-second dissociation phase.

Step 5: Double-Referencing Data Processing

  • Subtract the signal of Channel 1 (Biotin-blocked) from Channel 2 (Peptide-captured).

  • Subsequently, subtract the signal of a blank buffer injection (0 nM analyte). Causality: This double-referencing mathematically eliminates bulk refractive index changes, minor temperature fluctuations, and any residual NSB to the chip matrix.

References

  • Spanier, B. (2018). Proton Coupled Oligopeptide Transporter 1 (PepT1) Function, Regulation, and Influence on the Intestinal Homeostasis. Comprehensive Physiology. 1

  • Schneider, C. S. (2013). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. PMC - NIH.2

  • Amerigo Scientific. Understanding and Controlling Non-Specific Binding in SPR Experiments. 3

  • RSC Publishing. (2014). A fluorescence polarization assay for the experimental validation of an in silico model of the chemokine CXCL8 binding to receptor-derived peptides.4

  • PLOS One. (2010). Thermodynamic Additivity of Sequence Variations: An Algorithm for Creating High Affinity Peptides Without Large Libraries or Structural Information. 5

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Causality: The Biological Grounding of H-Ala-Ala-D-Ala-OH

Validation of H-Ala-Ala-D-Ala-OH as a High-Fidelity Biomarker for Bacterial Growth: A Comparative Guide As a Senior Application Scientist in antimicrobial drug discovery, I frequently encounter the limitations of traditi...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of H-Ala-Ala-D-Ala-OH as a High-Fidelity Biomarker for Bacterial Growth: A Comparative Guide

As a Senior Application Scientist in antimicrobial drug discovery, I frequently encounter the limitations of traditional bacterial growth assays. Conventional methods like Optical Density (OD600) or Colony Forming Unit (CFU) counting often fail in complex matrices, struggle to distinguish between viable and dormant cells, and lack the sensitivity required for early-stage kinetic studies.

To overcome these bottlenecks, modern pharmacodynamic profiling has shifted toward molecular biomarkers. Among these, H-Ala-Ala-D-Ala-OH (CAS 6745-19-3) has emerged as a premier, high-fidelity readout for bacterial growth and cell wall turnover. This guide objectively compares the analytical performance of H-Ala-Ala-D-Ala-OH against traditional alternatives and provides a self-validating experimental framework for its implementation.

To understand why this specific tripeptide is a superior biomarker, we must look at the causality of bacterial cell division. Bacterial structural integrity relies on the continuous synthesis and cross-linking of peptidoglycan strands. During active growth, transpeptidases (Penicillin-Binding Proteins) cleave terminal D-alanine residues from stem pentapeptides (e.g., L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala) to form structural cross-links.

The turnover and shedding of these fragments, including 1[1], directly correlate with the rate of cell division. Furthermore, these 2[2] accumulate in the extracellular space. Unlike ATP, which fluctuates wildly under metabolic stress, the presence of D-amino acid-containing peptides is an exclusive, mechanistic signature of active bacterial metabolism.

G N1 UDP-MurNAc-Pentapeptide (Intracellular Precursor) N2 Lipid II Translocation (Membrane Transport) N1->N2 N3 Transpeptidation (PBPs) (Cross-linking) N2->N3 N4 Mature Peptidoglycan (Cell Wall) N3->N4 Structural Integrity N5 H-Ala-Ala-D-Ala-OH Release (Extracellular Biomarker) N3->N5 Cleavage & Shedding

Mechanistic pathway of peptidoglycan synthesis and H-Ala-Ala-D-Ala-OH biomarker release.

Comparative Performance Analysis

When evaluating a biomarker, it must be benchmarked against the industry standards. Table 1 summarizes the quantitative and qualitative advantages of utilizing H-Ala-Ala-D-Ala-OH via LC-MS/MS over conventional assays.

Table 1: Quantitative Comparison of Bacterial Growth Assays

Assay MethodTarget AnalyteSensitivity (LOD)Time-to-ResultDistinguishes Viable/Dead?Matrix Interference
H-Ala-Ala-D-Ala-OH (LC-MS/MS) Peptidoglycan TurnoverHigh (~10 pM)2–3 hoursYes (Active synthesis only)Low (Post-SPE)
OD600 Light Scattering (Total Biomass)Low ( 106 CFU/mL)InstantNoHigh (Precipitates, color)
ATP Bioluminescence Intracellular ATPMedium ( 103 CFU/mL)30 minutesYes (Subject to stress fluctuations)Medium (Quenching agents)
CFU Counting Colony FormationHigh (1 CFU/plate)18–24 hoursYesLow

Key Takeaway: While OD600 is faster, it suffers from severe matrix interference in complex biological media (e.g., serum or host tissue). H-Ala-Ala-D-Ala-OH provides the sensitivity of CFU counting but delivers actionable kinetic data in a fraction of the time, specifically isolating active growth rather than mere physical presence.

Experimental Validation Protocols: A Self-Validating System

To ensure absolute trustworthiness in your data, the quantification of H-Ala-Ala-D-Ala-OH must be analytically rigorous. The following LC-MS/MS workflow is designed as a self-validating system , utilizing isotopic spiking to automatically correct for any experimental variance.

Workflow S1 Bacterial Culture & Quenching S2 Spike Internal Standard (13C) S1->S2 S3 SPE Purification (Matrix Removal) S2->S3 S4 Chiral LC-MS/MS Analysis S3->S4 S5 Data Validation & Quantification S4->S5

Self-validating LC-MS/MS experimental workflow for quantifying H-Ala-Ala-D-Ala-OH.

Step-by-Step Methodology & Causality

Step 1: Culture Quenching and Sampling

  • Procedure: Extract 500 µL of bacterial culture and immediately quench in 500 µL of ice-cold methanol (-20°C). Centrifuge at 15,000 x g for 10 minutes to pellet whole cells and collect the supernatant.

  • Causality: Rapid quenching halts all transpeptidase and protease activity instantly. Without this step, ongoing enzymatic degradation during sample handling would artificially alter the peptide concentration, destroying the temporal fidelity of the biomarker.

Step 2: Internal Standard Spiking

  • Procedure: Spike the clarified supernatant with 10 µL of a 1 µM 13 C/ 15 N-labeled H-Ala-Ala-D-Ala-OH internal standard.

  • Causality: This creates the self-validating mechanism. By adding a heavy-isotope analog before extraction, any subsequent loss of the analyte during purification or ionization suppression during MS analysis is proportionally mirrored by the internal standard, ensuring absolute quantitative accuracy.

Step 3: Solid-Phase Extraction (SPE)

  • Procedure: Load the sample onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge. Wash with 5% methanol in water, and elute with 5% ammonium hydroxide in methanol. Evaporate to dryness and reconstitute in the mobile phase.

  • Causality: Bacterial media are rich in salts and complex proteins that cause severe ion suppression in the mass spectrometer. The MCX cartridge selectively retains the basic amine group of the tripeptide while washing away neutral and acidic interferences.

Step 4: Chiral LC-MS/MS Analysis

  • Procedure: Inject 5 µL onto a chiral stationary phase LC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: A chiral column is mandatory to separate H-Ala-Ala-D-Ala-OH from its L-enantiomer counterparts (e.g., H-Ala-Ala-L-Ala-OH) which may be present in the media. MRM provides the ultimate specificity, filtering out all background noise to detect only the precise mass transitions of the target D-amino acid peptide.

Application in Drug Development: Validating Target Engagement

In the context of drug development, particularly for glycopeptide antibiotics, this biomarker is invaluable. Drugs like 3[3] of peptidoglycan precursors.

By quantifying the extracellular depletion of H-Ala-Ala-D-Ala-OH, researchers can directly measure target engagement and the resulting inhibition of cross-linking. This provides a high-resolution pharmacodynamic profile that maps the exact IC50 of cell wall synthesis inhibition hours before macroscopic growth arrest is visible via OD600.

References

  • 2-[2-(2-Aminopropanoylamino)propanoylamino]propanoic acid | C9H17N3O4 | CID 263468 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • Short Cationic Peptidomimetic Antimicrobials - PMC - NIH Source: National Institutes of Health (nih.gov) URL:[Link]

  • Proton Coupled Oligopeptide Transporter 1 (PepT1) Function, Regulation, and Influence on the Intestinal Homeostasis Source: Comprehensive Physiology (doi.org) URL:[Link]

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Comparative

A Comparative Analysis of Vancomycin Binding to D-Ala-D-Ala and D-Ala-D-Lac: A Guide for Researchers

In the landscape of antimicrobial resistance, the evolving interplay between the glycopeptide antibiotic vancomycin and its bacterial targets presents a compelling case study in molecular recognition and adaptation. This...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antimicrobial resistance, the evolving interplay between the glycopeptide antibiotic vancomycin and its bacterial targets presents a compelling case study in molecular recognition and adaptation. This guide offers an in-depth comparative analysis of vancomycin's binding affinity for its canonical target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, versus its dramatically reduced affinity for the D-alanyl-D-lactate (D-Ala-D-Lac) terminus found in resistant bacterial strains. Understanding the nuanced structural and thermodynamic differences underpinning this interaction is paramount for professionals engaged in antibiotic research and the development of novel therapeutic strategies.

The Clinical Imperative: Vancomycin and the Rise of Resistance

Vancomycin has long served as a critical, last-resort antibiotic for treating severe infections caused by Gram-positive bacteria, including the notorious Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action is elegant and effective: it sequesters the D-Ala-D-Ala terminus of peptidoglycan precursors, physically obstructing the transglycosylation and transpeptidation enzymes essential for building the bacterial cell wall.[3][4][5] This sequestration ultimately halts cell wall synthesis, leading to bacterial lysis.[5]

However, the emergence of vancomycin-resistant enterococci (VRE) and, more alarmingly, vancomycin-resistant S. aureus (VRSA) has compromised its clinical efficacy.[3][6] The primary biochemical basis for this resistance is a remarkable feat of molecular subterfuge orchestrated by the van gene cluster.[4][7] These genes remodel the peptidoglycan synthesis pathway, replacing the terminal D-Ala residue with a D-Lac, thereby changing the target from a dipeptide to a depsipeptide.[3][7][8] This seemingly subtle atomic substitution—replacing an amide (N-H) group with an ester (O) linkage—is sufficient to reduce vancomycin's binding affinity by approximately 1000-fold, a catastrophic loss that renders the antibiotic ineffective.[1][3][9]

Molecular Basis of High-Affinity Binding: Vancomycin and D-Ala-D-Ala

The potent affinity of vancomycin for the L-Lys-D-Ala-D-Ala terminus is a textbook example of specific molecular recognition, driven by a combination of hydrogen bonding and hydrophobic interactions. The antibiotic forms a rigid, cup-shaped pocket that perfectly accommodates the dipeptide. This interaction is stabilized by a critical network of five hydrogen bonds.[1][2][5]

The key interactions are:

  • Three hydrogen bonds to the C-terminal carboxylate of the second D-Ala.

  • One hydrogen bond to the carbonyl oxygen of the first D-Ala.

  • One crucial hydrogen bond from a vancomycin backbone N-H group to the carbonyl oxygen of the linking amide bond between the two D-Ala residues.[10]

These bonds, in concert with van der Waals contacts within the binding pocket, create a highly stable complex, effectively preventing the dipeptide from participating in cell wall construction.[2]

Vancomycin_D_Ala_D_Ala_Binding cluster_vancomycin Vancomycin Binding Pocket cluster_peptide Peptidoglycan Precursor vancomycin Vancomycin ...-NH ...-C=O ...-NH-... peptide L-Lys D-Ala-C=O N-H D-Ala-COO- vancomycin:f1->peptide:nh H-Bond (Crucial) vancomycin->peptide 4 Additional H-Bonds & van der Waals Contacts

Caption: Vancomycin forms five critical hydrogen bonds with the D-Ala-D-Ala terminus.

The Molecular Switch of Resistance: Vancomycin and D-Ala-D-Lac

The substitution of the terminal D-Ala with D-Lac introduces two fundamental changes that dismantle the high-affinity interaction with vancomycin.

  • Loss of a Critical Hydrogen Bond: The amide N-H group between the two residues is replaced by an ester oxygen. This removes a key hydrogen bond donor, eliminating one of the five crucial hydrogen bonds that stabilize the complex.[1][6][10]

  • Introduction of Electrostatic Repulsion: The lone pairs of electrons on the newly introduced ester oxygen create a repulsive electrostatic interaction with the lone pairs on the carbonyl oxygen of a key residue in the vancomycin binding pocket.[1][2][9]

Studies have partitioned the energetic penalty of this substitution, revealing that while the loss of the single hydrogen bond accounts for an approximately 10-fold reduction in affinity, the newly introduced lone pair repulsion is responsible for a much larger, ~100-fold reduction.[1][2][9] Together, these effects culminate in the observed ~1000-fold decrease in overall binding affinity.

Vancomycin_D_Ala_D_Lac_Binding cluster_vancomycin Vancomycin Binding Pocket cluster_peptide Resistant Precursor vancomycin Vancomycin ...-NH ...-C=O ...-NH-... peptide L-Lys D-Ala-C=O O (Ester) D-Lac-COO- vancomycin:f1->peptide:o H-Bond Lost vancomycin:co->peptide:o Lone Pair Repulsion

Caption: Altered D-Ala-D-Lac terminus leads to a lost H-bond and electrostatic repulsion.

Quantitative Comparison of Binding Thermodynamics

The dramatic difference in binding affinity is reflected in the thermodynamic parameters of the interactions. These values are typically determined using techniques like Isothermal Titration Calorimetry (ITC), which directly measures the heat released or absorbed during a binding event.

ParameterVancomycin + D-Ala-D-AlaVancomycin + D-Ala-D-LacRationale for Difference
Binding Affinity (Kd) ~1-10 µM[11][12]~1-2 mM[11]~1000-fold weaker due to loss of a key H-bond and electrostatic repulsion.[1][3]
Gibbs Free Energy (ΔG) Favorable (e.g., ~ -8.2 kcal/mol)Unfavorable (e.g., ~ -4.1 kcal/mol)[2]The large increase in Kd translates to a much less negative ΔG.
Enthalpy (ΔH) Highly Favorable (Exothermic)Less FavorableThe binding is primarily enthalpy-driven due to the formation of five H-bonds.[5] The loss of one H-bond and the introduction of repulsion significantly reduces the favorable enthalpy change.
Entropy (TΔS) UnfavorableLess UnfavorableBinding events typically involve an entropic penalty due to the loss of conformational freedom of the molecules as they form a complex.[5]

Note: Exact thermodynamic values can vary based on experimental conditions (pH, buffer, temperature) and the specific ligand analogs used.

Experimental Protocols for Characterizing Binding Interactions

Accurate quantification of these binding events is crucial. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard, label-free techniques for this purpose.

Isothermal Titration Calorimetry (ITC) Protocol

ITC provides a complete thermodynamic profile of the interaction in a single experiment by measuring the heat change upon binding.[13][14]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of vancomycin binding to D-Ala-D-Ala and D-Ala-D-Lac peptide analogs.

Methodology:

  • Sample Preparation:

    • Synthesize or procure high-purity vancomycin and peptide analogs (e.g., N-acetyl-L-Lys-D-Ala-D-Ala and N-acetyl-L-Lys-D-Ala-D-Lac).

    • Prepare a buffer solution (e.g., sodium acetate, pH 4.7) and ensure both the vancomycin and peptide solutions are in exactly the same buffer to minimize heats of dilution.[5][13] Dialysis is highly recommended.

    • Degas all solutions immediately before use to prevent air bubbles in the calorimeter cells.[13]

    • Accurately determine the concentrations of both solutions. Errors in concentration directly affect the measured stoichiometry and affinity.[13]

  • Instrument Setup (e.g., MicroCal ITC200):

    • Set the experimental temperature (e.g., 25°C).[14]

    • Fill the reference cell with degassed buffer.

    • Carefully load the sample cell (e.g., ~200 µL) with the lower concentration binding partner (typically the peptide analog at ~10-50 µM).

    • Load the injection syringe (~40 µL) with the higher concentration partner (vancomycin, typically 10-15x the concentration of the cell component).[13]

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis.

    • Execute a series of small, spaced injections (e.g., 19 injections of 2 µL each) of the vancomycin solution into the peptide solution. The instrument measures the heat absorbed or released after each injection.

    • The raw data appears as a series of peaks corresponding to each injection. The magnitude of these peaks decreases as the peptide becomes saturated with vancomycin.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of vancomycin to peptide.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software (e.g., Origin). This fit yields the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS , where Ka = 1/Kd.

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Surface Plasmon Resonance (SPR) Protocol

SPR is a highly sensitive optical technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (association and dissociation rates) in addition to affinity.[15]

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the vancomycin-peptide interaction.

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface).

    • Activate the surface using a standard amine coupling kit (e.g., EDC/NHS).

    • Immobilize vancomycin to the chip surface to a target density. One flow cell should be activated and blocked without ligand to serve as a reference.[16]

  • Analyte Interaction Analysis:

    • Prepare a series of dilutions of the peptide analyte (D-Ala-D-Ala or D-Ala-D-Lac analog) in running buffer.

    • Inject the different concentrations of the analyte over the vancomycin-immobilized surface and the reference surface.

    • The SPR instrument records the binding response in real-time, generating a sensorgram for each concentration. Each cycle consists of:

      • Association Phase: Analyte flows over the surface and binds.

      • Dissociation Phase: Running buffer flows over the surface, and the analyte dissociates.

      • Regeneration Step: A specific solution is injected to remove all bound analyte, preparing the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the resulting sensorgrams to a kinetic binding model (e.g., a 1:1 Langmuir model).

    • This fitting process yields the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (KD) is calculated as KD = koff / kon .

Conclusion and Future Directions

The comparative analysis of vancomycin's interaction with D-Ala-D-Ala and D-Ala-D-Lac provides a clear and compelling molecular explanation for high-level glycopeptide resistance. The ~1000-fold loss in binding affinity is not merely due to the loss of a single hydrogen bond but is dominated by the introduction of a destabilizing electrostatic repulsion.[2][9]

This detailed understanding, quantified by robust biophysical methods like ITC and SPR, is not just an academic exercise. It provides the foundational knowledge required for the rational design of new antibiotics. Researchers are actively using this information to engineer novel vancomycin derivatives that can overcome this resistance mechanism, for instance, by modifying the vancomycin core to eliminate the repulsive interaction or to form new, favorable interactions with the D-Ala-D-Lac terminus.[1][9] As antibiotic resistance continues to be a global health crisis, such fundamental, mechanism-based research remains one of our most vital tools in developing the next generation of life-saving therapeutics.

References

  • Meziane-Cherif, A., & Courvalin, P. (2022). Molecular mechanisms of vancomycin resistance. PMC. [Link]

  • Shi, Y., et al. (2014). Structural basis for the evolution of vancomycin resistance D,D-peptidases. Proceedings of the National Academy of Sciences. [Link]

  • Jash, C., et al. (2024). Structural Innovations in Vancomycin: Overcoming Resistance and Expanding the Antibacterial Spectrum. MDPI. [Link]

  • Crowley, B. M., & Boger, D. L. (2011). A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria. PMC. [Link]

  • Meziane-Cherif, A., & Courvalin, P. (2022). Molecular mechanisms of vancomycin resistance. PMC. [Link]

  • Crowley, B. M., & Boger, D. L. (2011). A Redesigned Vancomycin Engineered for Dual d-Ala-d-Ala and d-Ala-d-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria. Journal of the American Chemical Society. [Link]

  • Arthur, M., & Courvalin, P. (2001). Vancomycin-Resistant Enterococci: Mechanisms and Clinical Observations. Clinical Infectious Diseases. [Link]

  • Ye, Y. K., et al. (2005). Using Surface Plasmon Resonance to Directly Identify Molecules in a Tripeptide Library That Bind Tightly to a Vancomycin Chip. Analytical Biochemistry. [Link]

  • McComas, C. C., et al. (2003). Partitioning the Loss in Vancomycin Binding Affinity for d-Ala-d-Lac into Lost H-Bond and Repulsive Lone Pair Contributions. Journal of the American Chemical Society. [Link]

  • Hong, H. J., et al. (2020). In Vivo Studies Suggest that Induction of VanS-Dependent Vancomycin Resistance Requires Binding of the Drug to d-Ala-d-Ala Termini in the Peptidoglycan Cell Wall. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). Vancomycin binding to (a) D-Ala-D-Ala terminus of susceptible bacteria and (b) D-Ala-D-Lac terminus of resistant strains. ResearchGate. [Link]

  • Gooljar, S., et al. (2024). Real-time monitoring of vancomycin using a split-aptamer surface plasmon resonance biosensor. Analyst. [Link]

  • Gooljar, S., et al. (2024). Real-time monitoring of vancomycin using a split-aptamer surface plasmon resonance biosensor. Analyst. [Link]

  • Wu, W. G., et al. (2006). Using surface plasmon resonance to directly measure slow binding of low-molecular mass inhibitors to a VanX chip. Journal of Peptide Science. [Link]

  • Dudkin, V. Y., et al. (2008). Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall. PMC. [Link]

  • Allen, T. W., et al. (2011). The Effect of Environment on the Recognition and Binding of Vancomycin to Native and Resistant Forms of Lipid II. PMC. [Link]

  • Leung, S. S. F., et al. (2012). Vancomycin resistance: modeling backbone variants with D-Ala-D-Ala and D-Ala-D-Lac peptides. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Prinz, H., et al. (2000). Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers. Chemistry & Biology. [Link]

  • Loll, P. J., et al. (2001). Vancomycin Binding to Low-Affinity Ligands: Delineating a Minimum Set of Interactions Necessary for High-Affinity Binding. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Illustration of the binding model of vancomycin to bacteria. ResearchGate. [Link]

  • Mayorga, O., et al. (2006). Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). Isothermal microcalorimetry evaluation of anti-biofilm activity of vancomycin. ResearchGate. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Scheuermann, T. H., & Padrick, S. B. (2018). Isothermal Titration Calorimetry (ITC): A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]

  • protocols.io. (2025). Isothermal Titration Calorimetry ITC. protocols.io. [Link]

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Validation

Mechanistic Validation of Novel D-Ala-D-Ala Targeting Antimicrobials: A Comparative Guide

The emergence of Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Resistant Staphylococcus aureus (VRSA) has critically compromised the clinical efficacy of first-generation glycopeptide antibiotics (GPAs)[1]. Class...

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Resistant Staphylococcus aureus (VRSA) has critically compromised the clinical efficacy of first-generation glycopeptide antibiotics (GPAs)[1]. Classical GPAs, such as vancomycin and teicoplanin, arrest bacterial cell wall biosynthesis by binding to the terminal acyl-D-alanyl-D-alanine (D-Ala-D-Ala) residues of peptidoglycan precursors[2]. Resistance is primarily driven by the VanA and VanB operons, which reprogram the peptidoglycan terminus to D-Ala-D-Lactate (D-Ala-D-Lac), eliminating a critical hydrogen bond and introducing lone-pair repulsion that drops vancomycin's binding affinity by 1000-fold[3].

To overcome this, next-generation lipoglycopeptides (e.g., oritavancin) have been engineered with dual or multiple mechanisms of action[1]. This guide provides an authoritative framework for comparing and experimentally validating the mechanisms of novel D-Ala-D-Ala targeting compounds against classical alternatives.

Mechanistic Divergence: First-Generation vs. Next-Generation GPAs

The superior performance of novel lipoglycopeptides stems from their ability to bypass the D-Ala-D-Lac mutation through secondary binding interactions. While vancomycin relies strictly on sterically hindering transglycosylases via primary D-Ala-D-Ala binding[4], novel compounds like oritavancin utilize a hydrophobic 4'-chlorobiphenylmethyl side chain[5]. This structural modification enables three distinct mechanisms:

  • Membrane Anchoring & Dimerization: The lipophilic tail anchors the molecule to the bacterial lipid bilayer, drastically increasing the local concentration and promoting cooperative dimerization, which restores avidity even against D-Ala-D-Lac[4].

  • Transglycosylation Inhibition: Binding to the primary D-Ala-D-Ala (or D-Ala-D-Lac) stem termini[5].

  • Direct Transpeptidation Inhibition: Secondary binding to the pentaglycyl (Asp/Asn) bridging segment of the peptidoglycan, directly blocking cross-linking independently of the terminal mutation[1][4].

Mechanism LipidII Wild-Type Precursor (D-Ala-D-Ala) TG Transglycosylase (Polymerization) LipidII->TG Substrate Mutant Resistant Precursor (D-Ala-D-Lac) Mutant->TG Substrate Vanco Vancomycin (1st Gen GPA) Vanco->LipidII 5 H-Bonds Vanco->Mutant Loss of Affinity Vanco->TG Steric Hindrance Orita Novel Lipoglycopeptide (e.g., Oritavancin) Orita->LipidII High Avidity (Dimerization) Orita->Mutant Retained Binding Orita->TG Steric Hindrance TP Transpeptidase (Cross-linking) Orita->TP Pentaglycyl Bridge Binding Orita->TP Direct Inhibition TG->TP Pathway

Fig 1. Mechanistic pathways of classical vs. novel D-Ala-D-Ala targeting antibiotics.

Comparative Performance Data

To objectively evaluate a novel compound, its binding kinetics and Minimum Inhibitory Concentrations (MIC) must be benchmarked against established standards. The table below summarizes the typical performance profile of a next-generation lipoglycopeptide (Oritavancin) compared to classical GPAs.

Compound ClassDrug ExampleTarget Binding Kd​ (D-Ala-D-Ala)Target Binding Kd​ (D-Ala-D-Lac)MIC vs VSSA (μg/mL)MIC vs VRE-VanA (μg/mL)
1st Gen Glycopeptide Vancomycin~1.0 μM>1000 μM0.5 - 1.0>128
1st Gen Glycopeptide Teicoplanin~0.5 μM>500 μM0.5 - 1.0>64
Next-Gen Lipoglycopeptide Oritavancin~0.1 μM~10.0 μM≤0.120.5 - 1.0

Data synthesis reflects standard in vitro microbiological and biophysical assay results[2][6]. Notice that while the novel compound still experiences a drop in affinity for D-Ala-D-Lac, its baseline avidity and secondary mechanisms ensure the MIC remains within a clinically viable range.

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, the validation of novel D-Ala-D-Ala binders requires orthogonal biophysical techniques. The following protocols are designed as self-validating systems, utilizing vancomycin as an internal control to verify assay sensitivity.

Protocol A: Surface Plasmon Resonance (SPR) for Membrane-Anchored Binding Kinetics

Rationale (Causality): Standard SPR using covalently immobilized D-Ala-D-Ala fails to capture the cooperative binding of lipoglycopeptides. Because novel compounds rely on membrane anchoring, the target peptides must be inserted into a supported lipid monolayer to accurately mimic the bacterial surface[2][6].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Coat a hydrophobic SPR sensor chip (e.g., L1 chip) with a supported lipid monolayer (e.g., POPC/POPG mixture) to mimic the Gram-positive membrane.

  • Ligand Insertion: Inject synthetic lipid-anchored peptides: N

    α -docosanoyl- ϵ -acetyl-Lys-D-Ala-D-Ala (wild-type mimic) and N

    α -docosanoyl- ϵ -acetyl-Lys-D-Ala-D-Lac (mutant mimic) into the lipid monolayer until a stable baseline is achieved[2].
  • Analyte Titration: Flow the novel compound and vancomycin (control) across the functionalized surfaces at serial twofold dilutions (e.g., 0.1 μM to 10 μM) in a running buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Validation Checkpoint: Ensure vancomycin exhibits a Kd​ of ~1 μM for the D-Ala-D-Ala surface and negligible binding to the D-Ala-D-Lac surface[2]. If vancomycin binds D-Ala-D-Lac, the chip is compromised by non-specific interactions.

  • Data Extraction: Fit the sensorgrams to a 1:1 or steady-state affinity model to extract association ( kon​ ) and dissociation ( koff​ ) rates.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Rationale (Causality): ITC determines whether the binding event is driven by enthalpy ( ΔH , indicative of hydrogen bonding) or entropy ( ΔS , indicative of hydrophobic interactions and water displacement)[7]. This differentiates classical H-bond binders from novel membrane-anchoring compounds.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the novel compound at 50 μM in a degassed buffer (e.g., 50 mM phosphate, pH 7.0). Prepare the soluble cell-wall surrogate, di-acetyl-L-Lys-D-Ala-D-Ala ( Ac2​ -L-Lys-D-Ala-D-Ala), at 500 μM in the exact same buffer to prevent heat of mixing artifacts[7].

  • Titration Execution: Load the antibiotic into the ITC cell and the peptide into the syringe. Perform 20-30 automated injections of 2 μL at 25°C, with 150-second intervals to allow the heat signal to return to baseline.

  • Validation Checkpoint: Run a control titration of vancomycin. The thermodynamic signature must be highly enthalpically driven ( ΔH≈−8.5 kcal/mol) with an entropic penalty ( ΔS<0 ), reflecting the rigid formation of 5 hydrogen bonds[8].

  • Data Analysis: Integrate the injection peaks. If the novel compound exhibits a favorable entropic shift ( ΔS>0 ) compared to vancomycin, it confirms the mechanistic hypothesis that hydrophobic interactions (e.g., lipophilic tail aggregation) are contributing to target avidity[9].

Workflow Prep Synthesize Ligands (Lipid-anchored vs Soluble) SPR SPR Assay (Lipid Chip) Extract: kon, koff, Kd Prep->SPR Lipid-anchored ITC ITC Assay (Solution) Extract: ΔH, ΔS, n Prep->ITC Soluble peptides NMR Solid-State NMR (Whole-Cell Mapping) SPR->NMR Confirms Avidity ITC->NMR Confirms Thermodynamics Data Mechanistic Profile Validated NMR->Data Identifies Secondary Sites

Fig 2. Orthogonal biophysical workflow for validating novel D-Ala-D-Ala targeting compounds.

Advanced Validation: Whole-Cell Target Mapping

While SPR and ITC confirm in vitro binding to synthetic precursors, they cannot validate secondary mechanisms like pentaglycyl bridge binding in a physiological environment.

To achieve this, Solid-State Nuclear Magnetic Resonance (ssNMR) on intact whole cells is required[1]. By selectively labeling S. aureus in vivo with stable isotopes (e.g., 13C , 15N ) and treating the cells with a fluorinated or isotope-labeled derivative of the novel compound, researchers can measure internuclear distances. For example, ssNMR has conclusively proven that even when the D-Ala-D-Ala binding pocket of oritavancin is chemically destroyed, the compound still physically associates with the intact bacterial cell wall via the pentaglycyl segment—a feat vancomycin cannot replicate[1].

References

  • Mechanism of action of oritavancin and related glycopeptide antibiotics - Oxford Academic. oup.com. Available at:[Link]

  • Oritavancin: Mechanism of Action | Clinical Infectious Diseases | Oxford Academic. oup.com. Available at:[Link]

  • Oritavancin: Mechanism of Action | Request PDF - ResearchGate. researchgate.net. Available at:[Link]

  • Oritavancin exhibits dual mode of action to inhibit cell-wall biosynthesis in Staphylococcus aureus - PMC. nih.gov. Available at:[Link]

  • Binding of glycopeptide antibiotics to a model of a vancomycin-resistant bacterium - CORE. core.ac.uk. Available at:[Link]

  • Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers | Request PDF - ResearchGate. researchgate.net. Available at:[Link]

  • Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC. nih.gov. Available at:[Link]

  • Design, Synthesis, and Characterization of a High-Affinity Trivalent System Derived from Vancomycin and L-Lys-D - Whitesides Research Group. harvard.edu. Available at:[Link]

  • Thermodynamics and kinetics of dissociation of ligan-induced dimers of vancomycin antibiotics - ResearchGate. researchgate.net. Available at:[Link]

Sources

Comparative

Validating the role of H-Ala-Ala-D-Ala-OH in immune response modulation

Validating the Role of H-Ala-Ala-D-Ala-OH in Immune Response Modulation: A Comparative Guide In the landscape of immunomodulatory drug development, isolating specific biological variables—such as cellular transport kinet...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Role of H-Ala-Ala-D-Ala-OH in Immune Response Modulation: A Comparative Guide

In the landscape of immunomodulatory drug development, isolating specific biological variables—such as cellular transport kinetics versus direct receptor activation—is a persistent challenge. When evaluating the immune response to bacterial cell wall components, utilizing full-length peptidoglycans or complex muramyl dipeptides (MDP) often triggers a pleiotropic cytokine cascade, obscuring specific transport and receptor-binding kinetics. As a Senior Application Scientist, I rely on precision probes to decouple these mechanisms. The synthetic tripeptide H-Ala-Ala-D-Ala-OH (CAS 6745-19-3)[1] serves as an optimal, structurally minimal tool for this purpose.

Mechanistic Grounding: The Causality of the D-Ala Terminus

Eukaryotic immune systems have evolved to recognize D-amino acids as pathogen-associated molecular patterns (PAMPs), as they are fundamental building blocks of bacterial peptidoglycan[2]. Concurrently, endogenous mammalian proteases are highly stereospecific for L-amino acids. The strategic inclusion of a D-Alanine at the C-terminus of H-Ala-Ala-D-Ala-OH achieves two critical objectives:

  • Transport Profiling: It acts as a stable, competitive substrate for the Proton Coupled Oligopeptide Transporter 1 (PepT1/SLC15A1). PepT1 is responsible for the intestinal and macrophage uptake of pro-inflammatory bacterial fragments like Tri-DAP[3].

  • Vaccine Adjuvant Stability: The D-Ala motif is heavily utilized in synthetic cancer vaccines (e.g., the PADRE sequence in WT1 peptide vaccines) to prevent premature enzymatic cleavage in the serum, thereby extending the half-life of antigen presentation to CD4+ T cells[4].

Comparative Performance Analysis

To objectively validate H-Ala-Ala-D-Ala-OH, we must benchmark its performance against both endogenous degradable peptides and potent inflammatory PAMPs.

Modulator / ProbeMolecular ClassificationPepT1 Transport AffinitySerum Proteolytic Half-LifePrimary Immune TargetDownstream Phenotype
H-Ala-Ala-D-Ala-OH Synthetic TripeptideHigh (Competitive Substrate)> 4 hoursPepT1 / APCsTransport inhibition; Extended APC presentation
L-Ala-L-Ala-L-Ala Endogenous TripeptideHigh (Substrate)< 30 minutesNoneRapidly metabolized (Inactive)
Tri-DAP Peptidoglycan FragmentModerateModerateNOD1 ReceptorPro-inflammatory (IL-8 release)
MDP Peptidoglycan FragmentLow / IndependentModerateNOD2 ReceptorStrong Pro-inflammatory (NF-κB)

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating strict internal controls to guarantee that the resulting data reflects true biological causality rather than assay artifacts.

Protocol 1: PepT1-Mediated Macrophage Uptake and Competition Assay

Causality: To prove that H-Ala-Ala-D-Ala-OH modulates immune responses by competing for transporter access, we must isolate the transport mechanism from downstream receptor activation.

  • Positive Control: Fluorophore-conjugated Tri-DAP (confirms the baseline transport capacity of the cells).

  • Negative Control: Glycyl-sarcosine (Gly-Sar), a known competitive inhibitor of PepT1[3] (proves that any reduction in uptake is exclusively PepT1-dependent).

Step-by-Step Methodology:

  • Cell Preparation: Differentiate THP-1 monocytes into macrophages using 50 ng/mL PMA for 48 hours in 96-well plates. Wash and rest cells in serum-free RPMI for 12 hours.

  • Baseline Establishment: Pre-incubate the negative control wells with 5 mM Gly-Sar for 30 minutes to block PepT1 channels.

  • Competitive Co-Incubation: Expose the macrophages to 10 µM fluorophore-conjugated Tri-DAP (Positive Control) simultaneously with varying concentrations of H-Ala-Ala-D-Ala-OH (10 µM to 1 mM) for 2 hours at 37°C.

  • Quantification: Wash cells 3x with ice-cold PBS to halt transport. Lyse cells and quantify intracellular fluorescence via flow cytometry or a microplate reader.

  • Validation: A successful assay will show maximum fluorescence in the positive control, near-zero fluorescence in the Gly-Sar negative control, and a dose-dependent decrease in fluorescence in the H-Ala-Ala-D-Ala-OH wells.

Protocol 2: Serum Stability and Proteolytic Degradation Assay

Causality: The D-Ala substitution is hypothesized to prevent cleavage by stereospecific eukaryotic amino/carboxypeptidases, extending the molecule's half-life for prolonged immune modulation[4].

  • Positive Control for Degradation: L-Ala-L-Ala-L-Ala (confirms the serum proteases are active).

  • Negative Control for Matrix: Heat-inactivated serum (confirms that degradation is enzymatic, not a result of chemical instability in the buffer).

  • Internal Standard: Spiked heavy-isotope labeled peptide (ensures LC-MS/MS quantification is not skewed by ion suppression).

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 25% human serum solution in PBS (pH 7.4). Prepare a parallel batch of heat-inactivated serum (56°C for 30 mins) for the negative control.

  • Incubation: Spike 100 µM of H-Ala-Ala-D-Ala-OH and L-Ala-L-Ala-L-Ala into separate serum aliquots. Incubate at 37°C.

  • Sampling & Quenching: Draw 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Immediately quench the enzymatic reaction by adding 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile.

  • Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated serum proteins. Extract the supernatant.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Calculate the half-life ( t1/2​ ) based on the exponential decay of the parent peak area relative to the internal standard.

Pathway Visualization

G N1 H-Ala-Ala-D-Ala-OH (Model Tripeptide) N2 PepT1 Transporter (SLC15A1) N1->N2 Proton-coupled uptake N3 Cytosolic Entry & Accumulation N2->N3 Internalization N4 Protease Evasion (D-Ala Terminus) N3->N4 Structural persistence N5 NLR Pathway Modulation N4->N5 Receptor interaction

Figure 1: PepT1-mediated transport and cytosolic persistence of H-Ala-Ala-D-Ala-OH.

Conclusion

By leveraging the stereospecific persistence of H-Ala-Ala-D-Ala-OH, researchers can accurately map PepT1 transport kinetics and optimize the half-life of peptide-based immunotherapeutics without the confounding variables of rapid degradation or uncontrolled cytokine storms.

References[3] Spanier, B. (2018). Proton Coupled Oligopeptide Transporter 1 (PepT1) Function, Regulation, and Influence on the Intestinal Homeostasis. Comprehensive Physiology. https://doi.org/10.1002/cphy.c170018[1] National Center for Biotechnology Information. (2024). 2-[2-(2-Aminopropanoylamino)propanoylamino]propanoic acid | C9H17N3O4 | CID 263468. PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/263468[4] Keilholz, U., et al. (2009). Wilms' Tumour 1 (WT1) peptide vaccination in patients with acute myeloid leukaemia induces short-lived WT1-specific immune responses. PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/[2] Bremner, J., et al. (2019). Short Cationic Peptidomimetic Antimicrobials. MDPI. https://www.mdpi.com/

Sources

Validation

Validation of new screening methods for Ddl inhibitors

Validation of New Screening Methods for D-alanyl-D-alanine Ligase (Ddl) Inhibitors: A Comparative Technical Guide Executive Summary The alarming rise of antimicrobial resistance (AMR) necessitates the discovery of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of New Screening Methods for D-alanyl-D-alanine Ligase (Ddl) Inhibitors: A Comparative Technical Guide

Executive Summary

The alarming rise of antimicrobial resistance (AMR) necessitates the discovery of novel antibacterial agents with unexploited mechanisms of action. D-alanyl-D-alanine ligase (Ddl) is an essential cytoplasmic enzyme responsible for synthesizing the D-Ala-D-Ala dipeptide, a critical building block for bacterial peptidoglycan cross-linking. While D-cycloserine (DCS) is a well-known Ddl inhibitor used as a second-line tuberculosis treatment, its severe neurological toxicity limits its broader clinical utility [1]. Consequently, developing robust, high-throughput, and self-validating screening methodologies is paramount for discovering next-generation Ddl inhibitors.

As a Senior Application Scientist, I have structured this guide to critically compare current Ddl screening platforms, elucidate the causality behind assay design choices, and provide self-validating experimental protocols for immediate laboratory implementation.

Mechanistic Rationale: The Ddl Target

Ddl belongs to the ATP-grasp superfamily. It catalyzes the ATP-dependent ligation of two D-alanine molecules. The reaction proceeds via a phosphorylated D-alanyl phosphate intermediate, which subsequently undergoes nucleophilic attack by the second D-alanine molecule to form the D-Ala-D-Ala dipeptide, releasing ADP and inorganic phosphate (Pi). Metabolomic profiling has definitively proven that Ddl is the primary lethal target of DCS in live mycobacteria, validating it as a highly vulnerable node in bacterial survival [1].

G cluster_0 Peptidoglycan Biosynthesis (Cytoplasmic Phase) L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-alanyl-D-alanine Ligase (Ddl) D_Ala->Ddl Substrate 1 & 2 Alr->D_Ala ATP ATP + Mg2+ ATP->Ddl Energy D_Ala_D_Ala D-Ala-D-Ala Dipeptide Ddl->D_Ala_D_Ala Ligation MurF MurF Ligase D_Ala_D_Ala->MurF Peptidoglycan Peptidoglycan Precursor MurF->Peptidoglycan

Fig 1: Ddl-catalyzed ligation of D-Ala in the bacterial peptidoglycan biosynthesis pathway.

Comparative Analysis of Ddl Screening Methods

To identify novel ATP-competitive or D-Ala-competitive inhibitors, researchers typically deploy one of several biochemical or biophysical assays. The choice of assay dictates the throughput, sensitivity, and susceptibility to false positives (e.g., pan-assay interference compounds or PAINS).

Table 1: Objective Comparison of Ddl Inhibitor Screening Platforms

Assay MethodologyDetection MechanismThroughputSusceptibility to InterferenceBest Use Case
Malachite Green (Endpoint) Colorimetric (620-650 nm) measurement of released Pi [2].High (384/1536-well)Moderate (Phosphate contamination, colored compounds).Primary High-Throughput Screening (HTS) of diverse libraries.
PK/LDH Coupled (Continuous) Spectrophotometric (340 nm) tracking of NADH depletion via ADP release.Medium (96/384-well)High (Compounds absorbing at 340 nm, LDH/PK inhibitors).Secondary screening; steady-state kinetics ( Ki​ , mechanism of action) [4].
Surface Plasmon Resonance (SPR) Optical tracking of refractive index changes upon ligand binding.Low to MediumLow (Requires highly soluble compounds).Orthogonal validation; quantifying target engagement and KD​ [3].
NMR Metabolomics 1D 1 H-NMR tracking of D-Ala accumulation and D-Ala-D-Ala depletion.LowVery Low (Direct observation of molecular structures).In vivo target validation; confirming intracellular mechanism [1].

Methodological Causality & Self-Validating Protocols

A robust screening cascade must be a self-validating system. Relying solely on a primary assay often leads to the pursuit of artifactual hits. The following protocols detail the optimal workflow, moving from a primary endpoint screen to a secondary kinetic screen, explicitly detailing the chemical and biological causality behind each step.

Protocol A: High-Throughput Malachite Green Assay (Primary Screen)

This assay quantifies the inorganic phosphate (Pi) released during the ATP-dependent ligation of D-Ala. It is highly scalable and has been successfully used to screen the NCI diversity set and fragment libraries [2, 3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES (pH 8.0), 5 mM MgCl 2​ , 10 mM KCl, 1 mM DTT, and 0.005% Triton X-114.

    • Causality: Ddl requires Mg 2+ to coordinate ATP within its ATP-grasp fold. DTT maintains the reduction of surface cysteine residues, preventing oxidative aggregation. Triton X-114 is critical; it is a non-ionic surfactant that prevents promiscuous, aggregation-based enzyme inhibition, a common source of false positives in HTS.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, dispense 20 µL of the buffer containing purified Ddl (e.g., E. coli DdlB at 20-50 nM) and the test compound (typically 10-250 µM, max 5% DMSO). Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 20 µL of substrate mix containing 700 µM D-Ala and 500 µM ATP. Incubate at 37°C for 20-30 minutes.

    • Causality: The ATP concentration is kept near its Km​ value to ensure the assay is sensitive to ATP-competitive inhibitors (such as 6-arylpyrido[2,3-d]pyrimidines) [4].

  • Termination and Detection: Add 10 µL of Malachite Green acidic reagent (Malachite green/ammonium molybdate in 4N HCl). Wait 15 minutes for color development and read absorbance at 650 nm.

    • Causality: The highly acidic environment immediately denatures the Ddl enzyme, terminating the reaction. The molybdate reacts with free orthophosphate to form a phosphomolybdate complex, which shifts the absorbance of malachite green.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO-only (negative control) and EDTA or DCS (positive control) wells. A Z'-factor > 0.6 validates the assay's robustness for HTS.

Protocol B: Continuous PK/LDH Coupled Assay (Secondary Kinetic Screen)

Hits from the Malachite Green assay must be triaged to eliminate compounds that merely interfere with the colorimetric readout. The Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay provides continuous, real-time kinetic data by coupling the release of ADP to the oxidation of NADH.

Step-by-Step Methodology:

  • Coupled Reagent Assembly: Prepare a reaction mixture containing 50 mM HEPES (pH 8.0), 10 mM MgCl 2​ , 10 mM KCl, 0.2 mM NADH, 1 mM Phosphoenolpyruvate (PEP), and an excess of PK and LDH enzymes.

  • Baseline Establishment: Add Ddl, D-Ala, and the test compound. Monitor absorbance at 340 nm for 3 minutes.

    • Causality: This step self-validates the assay by ensuring the test compound does not spontaneously oxidize NADH or inhibit the coupling enzymes (PK/LDH) before the Ddl reaction begins.

  • Initiation & Kinetic Tracking: Initiate the reaction by adding ATP. Continuously monitor the decrease in absorbance at 340 nm for 15 minutes.

    • Causality: As Ddl consumes ATP and produces ADP, PK uses PEP to convert ADP back to ATP, generating pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD + . The molar depletion of NADH (measured at 340 nm) is directly stoichiometric (1:1) to the Ddl ligation events, allowing for precise calculation of IC50​ and Ki​ values.

Orthogonal Validation Workflow

To ensure absolute scientific integrity, biochemical hits must be subjected to orthogonal biophysical validation. Surface Plasmon Resonance (SPR) is the gold standard for confirming direct target engagement, as it measures the binding kinetics ( kon​ , koff​ ) independent of enzymatic activity [3, 4].

G Lib Compound Library (NCI Diversity / Fragments) Primary Primary Screen Malachite Green Assay (Endpoint) Lib->Primary Hit Hit Triage (Residual Activity < 50%) Primary->Hit Pi detection Counter Counter-Screen (Redox/PAINS filter) Hit->Counter Secondary Secondary Screen PK/LDH Coupled Assay (Continuous) Counter->Secondary Exclude false positives Orthogonal Orthogonal Validation (NMR / SPR / ITC) Secondary->Orthogonal Kinematics (Ki, IC50) Lead Validated Ddl Inhibitor Orthogonal->Lead Target engagement

Fig 2: Self-validating high-throughput screening workflow for Ddl inhibitor discovery.

Conclusion

Validating new screening methods for Ddl inhibitors requires a multi-tiered approach. The Malachite Green assay provides the necessary throughput for initial library screening, provided that surfactants like Triton X-114 are utilized to suppress aggregation-based artifacts. However, true validation relies on the causality-driven integration of secondary continuous assays (PK/LDH) and orthogonal biophysical techniques (SPR/NMR). By adopting this self-validating cascade, drug development professionals can confidently triage false positives and accelerate the discovery of potent, novel antibacterial therapeutics.

References

  • Halouska, S., Fenton, R. J., Zinniel, D. K., Marshall, D. D., Barletta, R. G., & Powers, R. "Metabolomics Analysis Identifies d-Alanine-d-Alanine Ligase as the Primary Lethal Target of d-Cycloserine in Mycobacteria." Journal of Proteome Research, 13(2), 1065-1076 (2014). URL: [Link]

  • Kovač, A., Konc, J., Vehar, B., Bostock, J. M., Chopra, I., Janežič, D., & Gobec, S. "Discovery of New Inhibitors of d-Alanine:d-Alanine Ligase by Structure-Based Virtual Screening." Journal of Medicinal Chemistry, 51(23), 7442-7448 (2008). URL: [Link]

  • Proj, M., Hrast, M., Bajc, G., Frlan, R., Meden, A., Butala, M., & Gobec, S. "Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 387-397 (2023). URL: [Link]

  • Škedelj, V., Arsovska, E., Tomašić, T., Kroflič, A., Hodnik, V., Hrast, M., Bešter-Rogač, M., Anderluh, G., Gobec, S., Bostock, J., Chopra, I., O'Neill, A. J., Randall, C., & Zega, A. "6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase." PLOS One, 7(8): e39922 (2012). URL: [Link]

Safety & Regulatory Compliance

Safety

H-Ala-Ala-D-Ala-OH proper disposal procedures

As a Senior Application Scientist, I frequently consult with research teams on the optimization of microbiological assays and laboratory logistics. A recurring challenge is the proper lifecycle management of synthetic pe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the optimization of microbiological assays and laboratory logistics. A recurring challenge is the proper lifecycle management of synthetic peptides like H-Ala-Ala-D-Ala-OH. This specific tripeptide, an analog of bacterial peptidoglycan precursors, is instrumental in probing D-alanyl-D-alanine ligase activity and vancomycin resistance mechanisms[1].

However, the transition from experimental utility to waste generation requires rigorous oversight. This guide details the physicochemical rationale, safety protocols, and EPA-compliant disposal procedures necessary to maintain laboratory integrity and environmental safety.

Physicochemical Profiling & Risk Assessment

Before establishing a disposal protocol, we must understand the material's properties. H-Ala-Ala-D-Ala-OH is a synthetic peptide, and while the amino acid sequence itself is not acutely toxic, research-grade preparations carry inherent operational risks.

PropertyValueClinical/Operational Relevance
Chemical Name H-Ala-Ala-D-Ala-OHTripeptide sequence mimicking bacterial cell wall precursors[1].
CAS Registry Number 6745-19-3Unique identifier required for SDS tracking and waste logging[2].
Molecular Formula C9H17N3O4Determines stoichiometric calculations for experimental assays[3].
Molecular Weight 231.25 g/mol Used for molarity calculations during reconstitution[3].
Storage Temperature -20°C to -80°CRequires cold-chain management; freeze-thaw cycles degrade stability[4].

The Causality of Risk: Why treat a seemingly benign tripeptide as hazardous waste? Synthetic peptides are typically purified via High-Performance Liquid Chromatography (HPLC) using trifluoroacetic acid (TFA). Consequently, the lyophilized powder often contains residual TFA salts. When aerosolized during transfer, this fine dust acts as a respiratory irritant and potential sensitizer[5]. Furthermore, when reconstituted, these residual salts can significantly lower the pH of the solution, potentially classifying the resulting liquid as corrosive under Environmental Protection Agency (EPA) guidelines if the pH drops below 2.0[6].

Personal Protective Equipment (PPE) Protocol

A self-validating safety system begins with the operator. Appropriate PPE serves as the primary barrier against accidental exposure and is non-negotiable[4].

  • Hand Protection: Chemical-resistant nitrile gloves are mandatory[5]. Validation Step: Always inspect gloves for micro-tears before handling peptide reconstituted in Dimethyl Sulfoxide (DMSO). DMSO rapidly permeates compromised barriers, carrying dissolved peptide solutes directly into the skin.

  • Eye/Face Protection: Safety goggles must be worn to protect against accidental splashes during the initial reconstitution of the lyophilized powder[5].

  • Respiratory Containment: Handle the lyophilized powder exclusively within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood to prevent the inhalation of easily aerosolized particles[4].

Step-by-Step Disposal Methodologies

Proper chemical waste management is a legal requirement under the Resource Conservation and Recovery Act (RCRA)[6]. Never dispose of peptide solutions in regular trash or pour them down public drains[4].

Protocol A: Solid Waste Management (Lyophilized Powder & Consumables)
  • Source Segregation: Collect all contaminated pipette tips, microcentrifuge tubes, and weighing boats in a dedicated benchtop solid chemical waste receptacle[5]. Causality: Mixing chemical waste with biohazardous or radioactive streams triggers complex, costly mixed-waste processing protocols and violates segregation requirements[7].

  • Vial Handling: Do not rinse empty vials that contained the lyophilized peptide. Causality: Rinsing generates unnecessary liquid hazardous waste and risks aerosolizing residual powder. Cap the empty vial tightly and discard it directly into the solid waste container[4].

  • Primary Containment: Once the benchtop bag reaches 75% capacity, seal it securely using a gooseneck tie to prevent vapor release.

  • Secondary Transfer: Transfer the sealed bag to the laboratory's main solid hazardous waste drum (often a 55-gallon drum), ensuring the container is labeled with the specific contents[8].

Protocol B: Liquid Waste Management (Aqueous & Organic Solutions)
  • Solvent Categorization: Identify the reconstitution solvent. H-Ala-Ala-D-Ala-OH is typically dissolved in aqueous buffers or organic solvents. Causality: Aqueous and organic waste streams must be strictly segregated to prevent exothermic reactions and to comply with downstream incineration requirements[6].

  • pH Verification (Self-Validation): Before transferring aqueous peptide waste to a communal carboy, test a small aliquot with a pH indicator strip. Causality: If residual TFA has dropped the pH below 2.0, the waste is classified as EPA D002 (Corrosive) and must be collected in a specialized, acid-compatible container rather than a general aqueous carboy[6].

  • Controlled Transfer: Using a dedicated funnel, slowly pour the liquid waste into the appropriate, clearly labeled chemical waste carboy.

  • Log Documentation: Immediately update the hazardous waste log attached to the carboy, noting "H-Ala-Ala-D-Ala-OH," the solvent, the approximate concentration, and the date. Causality: The EPA's Subpart K regulations strictly prohibit the storage of uncharacterized or unlabeled waste in academic and research facilities[6].

Regulatory Compliance & Institutional Coordination

Under EPA Subpart K regulations, laboratories must adhere to strict storage limits. Hazardous waste cannot be stored indefinitely; academic and research facilities are typically subject to a maximum storage time of six months[6]. Coordinate with your institution's Environmental Health and Safety (EH&S) department to schedule regular turnkey lab pack services[4]. These licensed contractors will consolidate the waste into DOT-approved containers for final, compliant disposal—usually via high-temperature incineration[8].

Waste Management Workflow Visualization

G A H-Ala-Ala-D-Ala-OH Waste Generation B Solid Waste (Powder, Vials, Tips) A->B C Liquid Waste (Peptide Solutions) A->C D Solid Hazardous Waste Container B->D E Liquid Hazardous Waste Carboy C->E F EH&S Collection & RCRA Documentation D->F E->F G Final Disposal (Incineration) F->G

Workflow for the segregation and compliant disposal of H-Ala-Ala-D-Ala-OH laboratory waste.

References

  • NextSDS. "H-ALA-ALA-D-ALA-OH — Chemical Substance Information.
  • Peptide24. "Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides." Peptide24 Store.
  • BenchChem. "Personal protective equipment for handling Peptide R." BenchChem.
  • ChemicalBook. "AC-LYS(AC)-D-ALA-D-ALA-OH | 24570-39-6." ChemicalBook.
  • Daniels Health.
  • Environmental Protection Agency (EPA).
  • Environmental Marketing Services.
  • Guidechem. "C9H17N3O4 - Chemical Dictionary." Guidechem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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